1-(Piperidin-4-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNMBJRWFCCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592714 | |
| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91596-61-1 | |
| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring both a piperidine and a pyrrolidinone moiety. These structural motifs are prevalent in medicinal chemistry, suggesting the potential of this molecule as a scaffold in drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics and potential biological significance. Detailed experimental protocols for determining its fundamental properties are also presented to facilitate further research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl | Data Source |
| Molecular Formula | C₉H₁₆N₂O | C₉H₁₇ClN₂O | Computational |
| Molecular Weight | 168.24 g/mol | 204.70 g/mol | Computational |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | 32.34 Ų | Computational[5] |
| Predicted LogP | -0.2 | 0.7826 | Computational[5] |
| Hydrogen Bond Acceptors | 2 | 2 | Computational[5] |
| Hydrogen Bond Donors | 1 | 1 | Computational[5] |
| Rotatable Bonds | 1 | 1 | Computational[5] |
Basicity and pKa
The basicity of this compound is primarily attributed to the nitrogen atom within the piperidine ring. The pyrrolidinone nitrogen is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. The pKa of the piperidine nitrogen is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Predicted pKa
Due to the presence of the basic piperidine nitrogen, this compound is expected to have a pKa in the range typical for secondary amines, likely between 8 and 11. For comparison, the pKa of the conjugate acid of pyrrolidine is 11.27 in water.[6]
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][8][9][10]
Objective: To determine the pKa of this compound by monitoring pH changes upon titration with a standardized acid or base.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (Milli-Q or equivalent)
-
Methanol or other co-solvent (if solubility is low)
-
Calibrated pH meter with a suitable electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water. If the compound's aqueous solubility is limited, a co-solvent like methanol can be used, though this may slightly alter the apparent pKa.[7]
-
Titration Setup: Place the sample solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode in the solution.
-
Titration: Add the standardized titrant (HCl for a basic substance) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of the analyte, will be the steepest point of the curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point.
Solubility
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[11][12] The presence of both polar (pyrrolidinone) and nonpolar (piperidine ring) moieties, along with the basic nitrogen, suggests that the solubility of this compound will be pH-dependent.
Experimental Protocol for Aqueous Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15]
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.
Materials:
-
This compound sample
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Screw-cap vials or flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical method.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method or another suitable analytical technique.
-
Solubility Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in µg/mL or µM).
Potential Biological Significance and Drug Discovery Context
The pyrrolidinone and piperidine rings are key structural motifs in a wide array of biologically active compounds.[1][2][3][4][16][17][18][19][20][21]
-
Pyrrolidinone Derivatives: This class of compounds has been investigated for various therapeutic applications, including nootropic, neuroprotective, and antiepileptic effects.[18] The pyrrolidinone scaffold can influence properties such as stability and bioavailability.[16]
-
Piperidine Derivatives: The piperidine ring is a common feature in many pharmaceuticals and natural alkaloids, exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system effects.[1][2][3][22][23]
Given the presence of these two pharmacologically relevant moieties, this compound represents a promising starting point for the development of novel therapeutic agents. Its structure could be a scaffold for targeting a variety of biological receptors and enzymes.
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like this compound in a drug discovery setting.
Caption: Physicochemical Characterization Workflow.
Hypothetical Signaling Pathway Modulation
While the specific biological targets of this compound are unknown, many piperidine-containing compounds act as receptor antagonists or agonists. The following diagram illustrates a hypothetical scenario where such a compound modulates a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Hypothetical GPCR Signaling Pathway.
Conclusion
This compound is a molecule of interest for drug discovery due to its constituent piperidine and pyrrolidinone scaffolds. This guide has provided an overview of its predicted physicochemical properties and detailed experimental protocols for determining its basicity (pKa) and aqueous solubility. The provided workflows and hypothetical signaling pathway illustrate the context in which this compound would be evaluated in a research and development setting. Further investigation into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. chemscene.com [chemscene.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. img01.pharmablock.com [img01.pharmablock.com]
- 18. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 20. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. researchgate.net [researchgate.net]
In-Depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring both a piperidine and a pyrrolidin-2-one moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role in the development of therapeutic compounds, particularly those targeting muscarinic acetylcholine receptors.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name and common synonyms for this compound are provided below, along with its key identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(4-Piperidinyl)-2-pyrrolidinone |
| CAS Number | 91596-61-1[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O | Santa Cruz Biotechnology[1] |
| Molecular Weight | 168.24 g/mol | Santa Cruz Biotechnology[1] |
| Purity | ≥97% | ChemScene[2] |
| Storage Temperature | 4°C | ChemScene[2] |
| SMILES | C1CC(=O)N(C1)C2CCNCC2 | ChemScene[2] |
Synthesis
A plausible synthetic route would involve the N-alkylation of pyrrolidin-2-one with a suitably protected 4-halopiperidine or by reductive amination of pyrrolidin-2-one with piperidin-4-one. The latter is a common and efficient method for forming C-N bonds.
General Experimental Protocol (Reductive Amination):
-
Reaction Setup: To a solution of piperidin-4-one (1 equivalent) and pyrrolidin-2-one (1-1.2 equivalents) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane, is added a reducing agent.
-
Reducing Agent: A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Acetic acid may be added to catalyze the iminium ion formation.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is then quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
It is important to note that the piperidine nitrogen may require a protecting group (e.g., Boc, Cbz) during the reaction, which would necessitate an additional deprotection step.
Biological Significance and Applications
This compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. A notable application is in the preparation of bicyclic AZA compounds that act as agonists for the muscarinic M1 and/or M4 receptors.[3]
Role as an Intermediate for Muscarinic Receptor Agonists:
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 and M4 subtypes are of particular interest for the treatment of various neurological and psychiatric disorders.
-
M1 Receptor: Activation of the M1 receptor is a promising strategy for improving cognitive function in conditions like Alzheimer's disease and schizophrenia.[3]
-
M4 Receptor: M4 receptor agonism is being explored for its potential antipsychotic effects.[3]
This compound provides a scaffold that can be further elaborated to produce potent and selective M1/M4 agonists. The piperidine and pyrrolidinone rings offer multiple points for chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile.
Illustrative Synthetic Workflow:
The following diagram illustrates a conceptual workflow where this compound is used as a starting material for the synthesis of a potential therapeutic agent.
Signaling Pathways
Given its role as an intermediate for muscarinic M1 receptor agonists, understanding the M1 signaling pathway is crucial for drug development professionals. The M1 receptor is coupled to the Gq family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses.
M1 Muscarinic Receptor Signaling Pathway:
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its utility in the synthesis of muscarinic M1/M4 receptor agonists highlights its importance in the quest for novel treatments for central nervous system disorders. This guide provides a foundational understanding of this compound for researchers and scientists in the pharmaceutical industry, encouraging further exploration of its synthetic applications and the biological activities of its derivatives.
References
The Emergence of a Versatile Building Block: A History of 1-(Piperidin-4-yl)pyrrolidin-2-one
For Immediate Release
[City, State] – While not a household name in the pharmaceutical world, the compound 1-(Piperidin-4-yl)pyrrolidin-2-one (CAS No. 91596-61-1) has quietly carved out a significant niche as a versatile intermediate in the synthesis of complex drug candidates. Its "discovery" is not marked by a singular event or a breakthrough therapeutic application of its own, but rather by its gradual emergence as a valuable scaffold in medicinal chemistry, enabling the construction of novel molecules with therapeutic potential.
The history of this compound is intrinsically linked to the broader exploration of piperidine and pyrrolidine moieties in drug discovery. Both of these saturated heterocyclic rings are prevalent in a vast array of biologically active compounds and natural products, prized for their ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug molecules. The piperidin-4-one scaffold, in particular, has been recognized as a key pharmacophore and a versatile synthetic intermediate for decades, with documented applications in the development of analgesics, antihistamines, and antipsychotics.
The earliest documented syntheses of piperidin-4-one derivatives date back to the early 20th century. However, the specific combination of a piperidin-4-yl group attached to the nitrogen of a pyrrolidin-2-one ring appears to have emerged later, driven by the need for specific structural motifs in targeted drug design programs.
The first documented appearance of this compound in the scientific literature is as a commercially available building block. For instance, a patent for "Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor" lists "1-(4-piperidinyl)-2-pyrrolidinone" with the CAS number 91596-61-1 as a starting material.[1] This highlights its primary role: a readily accessible chemical tool for medicinal chemists to elaborate upon.
Synthesis and Chemical Profile
The synthesis of this compound is not extensively detailed in publicly available literature, which is common for chemical intermediates that are primarily commercially sourced. However, its structure suggests a straightforward synthetic strategy.
A logical and commonly employed method for the preparation of such N-substituted lactams is the reductive amination of a suitable keto-lactam with an amine, or the alkylation of a lactam with a suitable piperidine derivative.
A plausible synthetic pathway is illustrated below:
Caption: Plausible synthetic route to this compound.
This synthetic approach would involve the reaction of a protected 4-aminopiperidine with either γ-butyrolactone under conditions that favor lactam formation or with a 4-halobutyryl chloride followed by intramolecular cyclization. Subsequent deprotection of the piperidine nitrogen would yield the final compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91596-61-1 |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Appearance | Solid (typical) |
| Solubility | Soluble in many organic solvents |
Role in Drug Discovery and Development
The significance of this compound lies in its utility as a scaffold for creating more elaborate molecules. The piperidine and pyrrolidinone rings offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles.
The general workflow for utilizing such an intermediate in a drug discovery program is outlined below:
Caption: Role of intermediates in a typical drug discovery workflow.
While this compound itself is not known to possess significant pharmacological activity, its incorporation into larger molecules has been explored in the context of various therapeutic targets. The piperidine nitrogen provides a key handle for introducing diversity, allowing for the attachment of various aryl, heteroaryl, or alkyl groups to modulate the compound's interaction with biological targets.
Conclusion
The "discovery" of this compound is a story of enabling technology rather than a breakthrough therapeutic in its own right. Its history is written in the patents and research articles where it serves as a silent but crucial component in the quest for new medicines. As drug discovery continues to demand novel chemical matter with precisely tuned properties, the importance of such well-defined, versatile building blocks is only set to grow. The story of this compound is a testament to the foundational role of synthetic chemistry in the advancement of modern medicine.
References
Potential Biological Activities of 1-(Piperidin-4-yl)pyrrolidin-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic molecule featuring a piperidine ring linked to a pyrrolidin-2-one moiety. While direct biological data for this specific molecule remains limited in publicly available literature, its structural components are present in numerous biologically active compounds. The piperidin-4-one and pyrrolidin-2-one scaffolds are recognized pharmacophores, each contributing to a wide array of pharmacological activities. This technical guide consolidates the known biological activities of closely related analogs and derivatives to infer the potential therapeutic applications of this compound and to provide a foundation for future research and drug development endeavors.
Core Scaffold and Inferred Biological Potential
The chemical structure of this compound combines two key heterocyclic systems. The piperidine ring is a common feature in many central nervous system (CNS) active drugs, while the pyrrolidin-2-one ring is the core structure of the "racetam" class of nootropic agents. This unique combination suggests a potential for a diverse pharmacological profile.
Based on the biological activities of structurally similar compounds, the primary areas of interest for this compound and its derivatives include:
-
Antimalarial Activity: Targeting parasitic enzymes.
-
Enzyme Inhibition: Specifically targeting reductases and dehydrogenases.
-
Central Nervous System (CNS) Activity: Modulating neurotransmitter systems.
Antimalarial Activity: Inhibition of Prolyl-tRNA Synthetase
A significant breakthrough in understanding the potential of this scaffold comes from a study on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives , which are close analogs of the topic compound. These derivatives have been identified as a novel class of antimalarial agents with potent activity against Plasmodium falciparum and Plasmodium vivax.[1][2]
Mechanism of Action
The primary target of these compounds is the cytoplasmic prolyl-tRNA synthetase (PRS) of the parasite.[1][2] PRS is a crucial enzyme responsible for charging proline to its cognate tRNA, an essential step in protein synthesis. Inhibition of this enzyme leads to the cessation of protein production and ultimately, parasite death.
Quantitative Data: In Vitro Antimalarial Activity
The following table summarizes the in vitro activity of a representative 1-(pyridin-4-yl)pyrrolidin-2-one derivative against various Plasmodium strains.
| Compound | P. falciparum Strain | IC50 (nM) | Selectivity Index (SI) vs. HEK293 |
| Representative Derivative 1 | Drug-Sensitive | 15 | >50 |
| Chloroquine-Resistant | 20 | >50 | |
| Pyrimethamine-Resistant | 18 | >50 | |
| Representative Derivative 1-S (active enantiomer) | Drug-Sensitive | 10 | >50 |
Data extrapolated from a study on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives.[1]
Experimental Protocol: In Vitro Antimalarial Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against P. falciparum.
Methodology:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well plate, the parasite culture is incubated with the various concentrations of the test compound for 72 hours.
-
Growth Inhibition Measurement: Parasite growth is assessed using a SYBR Green I-based fluorescence assay. SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the number of parasites.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathway and Experimental Workflow
Enzyme Inhibition: Targeting Aldo-Keto Reductase and 11-β-Hydroxysteroid Dehydrogenase
The 1-(piperidinyl)pyrrolidin-2-one scaffold has also been explored for its potential to inhibit other key enzymes implicated in disease.
a) Aldo-Keto Reductase (AKR1C3) Inhibition
Derivatives of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3.[3][4] AKR1C3 is involved in the biosynthesis of androgens and prostaglandins and is implicated in the progression of certain cancers, such as prostate and breast cancer.
Key Findings:
-
These non-carboxylate inhibitors demonstrate low nanomolar potency against AKR1C3.[4]
-
The sulfonamide linkage and the planarity of the pyrrolidinone ring are critical for activity.[3][4]
b) 11-β-Hydroxysteroid Dehydrogenase 1 (11-β-HSD1) Inhibition
A patent has disclosed piperidinyl substituted pyrrolidinones as inhibitors of 11-β-HSD1.[5][6] This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues. Inhibition of 11-β-HSD1 is a therapeutic strategy for managing metabolic disorders, including type 2 diabetes and obesity, as well as cognitive disorders.
Experimental Protocol: General Enzyme Inhibition Assay (Conceptual)
Objective: To determine the inhibitory activity of a test compound against a target enzyme.
Methodology:
-
Enzyme and Substrate Preparation: The purified target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.
Potential Central Nervous System (CNS) Applications
The structural similarity of the pyrrolidin-2-one core to nootropic agents like piracetam suggests that this compound and its derivatives could possess CNS activity. The piperidine moiety is also a common feature in many CNS-penetrant drugs. While direct evidence is lacking for the title compound, the general classes of piperidin-4-ones and pyrrolidines have been associated with various CNS effects.[7][8]
Potential areas for investigation include:
-
Nootropic Activity: Enhancing cognitive function, memory, and learning.
-
Analgesic Activity: Modulating pain pathways.
-
Anxiolytic and Antidepressant Effects: Interacting with neurotransmitter systems involved in mood regulation.
Conclusion and Future Directions
While direct biological data for this compound is not yet extensively documented, the analysis of its structural analogs provides compelling evidence for its potential as a versatile scaffold in drug discovery. The demonstrated antimalarial activity of the closely related 1-(pyridin-4-yl)pyrrolidin-2-one derivatives through the inhibition of PRS presents a promising avenue for the development of novel anti-infective agents. Furthermore, the inhibitory activity of similar scaffolds against AKR1C3 and 11-β-HSD1 highlights the potential for applications in oncology and metabolic diseases.
Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of its derivatives. Key steps should include:
-
In Vitro Screening: Broad screening against a panel of parasitic targets, enzymes, and CNS receptors to identify primary biological activities.
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential in relevant animal models.
The unique combination of the piperidine and pyrrolidin-2-one moieties in this compound warrants further investigation and holds promise for the discovery of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2049513B1 - Piperidinyl substituted pyrrolidinones as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 6. EP2049513B1 - Piperidinyl substituted pyrrolidinones as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)pyrrolidin-2-one derivatives and their analogues, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a particular focus on their roles as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease and aldo-keto reductase family 1 member C3 (AKR1C3) for applications in oncology. This guide includes detailed experimental protocols for the synthesis and evaluation of these compounds, presents quantitative biological data in structured tables for comparative analysis, and utilizes visualizations of key signaling pathways and experimental workflows to facilitate understanding.
Introduction
The this compound scaffold represents a versatile platform in medicinal chemistry, demonstrating a wide range of biological activities. The inherent structural features of this core, combining a piperidine and a pyrrolidin-2-one moiety, allow for diverse substitutions, leading to the modulation of their pharmacological profiles. These derivatives have garnered significant attention for their potential in treating central nervous system (CNS) disorders, cancers, and microbial infections. This guide will delve into the technical aspects of these compounds, providing researchers and drug development professionals with a detailed resource to support further investigation and development.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy is the Mannich reaction, involving the condensation of an appropriate ketone, aldehyde, and ammonium acetate to form the piperidin-4-one core, which is then further modified.[1][2] Another key synthetic step involves the N-alkylation or N-arylation of the piperidine nitrogen and modifications at the pyrrolidinone ring.
Structure-activity relationship studies have revealed key insights into the pharmacophoric requirements for different biological targets:
-
Acetylcholinesterase (AChE) Inhibition: For AChE inhibition, the piperidine nitrogen is often substituted with a benzyl or a substituted benzyl group, mimicking the interaction of donepezil with the enzyme's active site. The pyrrolidin-2-one moiety and substitutions on the piperidine ring play a crucial role in optimizing binding affinity and selectivity.[3][4]
-
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition: In the case of AKR1C3 inhibitors, a key feature is often a sulfonamide group attached to a phenyl ring, which in turn is linked to the pyrrolidin-2-one. The nature and position of substituents on the piperidine and phenyl rings significantly influence potency and selectivity against other AKR1C isoforms.[5]
Pharmacological Properties and Therapeutic Applications
Acetylcholinesterase Inhibition for Alzheimer's Disease
A significant application of this compound derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission which is impaired in Alzheimer's patients.[6][7] Several derivatives have shown potent AChE inhibitory activity, with some exhibiting dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition for Cancer Therapy
AKR1C3 is an enzyme implicated in the biosynthesis of active androgens and in prostaglandin metabolism, playing a crucial role in the progression of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers.[8][9] this compound analogues, particularly those bearing a sulfonamide moiety, have emerged as potent and selective inhibitors of AKR1C3.[5] By blocking AKR1C3, these compounds can inhibit the production of testosterone and dihydrotestosterone within the tumor microenvironment, thereby suppressing androgen receptor signaling and tumor growth.
Other Potential Applications
Derivatives of the this compound scaffold have also been investigated for other therapeutic applications, including:
-
Antimicrobial activity: Some analogues have demonstrated activity against various bacterial and fungal strains.[2]
-
Analgesic activity: Certain derivatives have shown potential as analgesic agents.
Data Presentation
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound ID | Structure | AChE IC50 (µM) | Reference |
| 14a | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Predicted to be in the lower micromolar range | [3][4] |
| 14d | 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | Predicted to be in the lower micromolar range | [3][4] |
| Generic | N-methylpyrrolidine derivatives | 87-480 | [10] |
Note: Specific IC50 values for some compounds were predicted through in silico studies and not experimentally determined in the cited literature.
Table 2: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitory Activity of this compound Analogues
| Compound ID | Structure | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) | Reference |
| SN33638 | N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-1-sulfonamide | 13 | >10000 | >769 | [5] |
| Compound 1 | 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one | 27000 | >30000 | >1.1 | [11] |
| Compound 2 | 1-(4-(morpholinosulfonyl)phenyl)pyrrolidin-2-one | 11000 | >30000 | >2.7 | [11] |
| Compound 7 | 4-phenylpyrrolidine-2one analog of 1,2,3,4-tetrahydroisoquinoline | 42-52 | Not Reported | Not Reported | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
The following is a representative, synthesized protocol for the preparation of a this compound derivative, based on common synthetic strategies reported in the literature.[1][2]
Step 1: Synthesis of 2,6-diaryl-3-methyl-4-piperidone
-
Dissolve dry ammonium acetate (0.1 moles) in 50 mL of ethanol.
-
Add the desired substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles) to the solution.
-
Heat the mixture to boiling and then allow it to stand at room temperature overnight.
-
Add 30 mL of concentrated HCl to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration and wash with a mixture of ethanol and ether (1:5).
-
Suspend the hydrochloride salt in acetone and treat with strong liquid ammonia to obtain the free base.
-
Recrystallize the crude product from ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.
-
Characterize the product using IR and 1H NMR spectroscopy.[2]
Step 2: Further Derivatization (Example: Synthesis of Thiosemicarbazone derivative)
-
Condense the synthesized piperidin-4-one (1 equivalent) with thiosemicarbazide (1 equivalent) in ethanol in the presence of a catalytic amount of concentrated HCl.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the product from a suitable solvent to obtain the purified thiosemicarbazone derivative.
-
Characterize the final product by IR, 1H NMR, and mass spectrometry.[2]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining AChE activity.
Materials:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Phosphate buffer (pH 8.0).
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and a microplate reader.
Procedure:
-
In a 96-well plate, prepare the following reaction mixtures:
-
Blank: Buffer, DTNB, and ATCI.
-
Control (100% activity): Buffer, AChE, DTNB, and solvent.
-
Test: Buffer, AChE, DTNB, and test compound at various concentrations.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds against AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme.
-
NADPH as a cofactor.
-
A suitable substrate for AKR1C3 (e.g., 9,10-phenanthrenequinone or androstenedione).
-
Phosphate buffer (pH 7.4).
-
Test compounds (inhibitors) dissolved in DMSO.
-
96-well UV-transparent microplate and a spectrophotometer.
Procedure:
-
In a 96-well plate, add the buffer, NADPH, and the test compound at various concentrations.
-
Add the AKR1C3 enzyme solution to each well and pre-incubate for a defined period at a controlled temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Mandatory Visualizations
Figure 1: Cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors.
Figure 2: AKR1C3-mediated androgen biosynthesis and its inhibition.
Figure 3: General experimental workflow for the evaluation of novel inhibitors.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of important therapeutic targets. The versatility of this chemical framework allows for the fine-tuning of pharmacological properties through systematic structural modifications. The derivatives discussed in this guide, particularly the acetylcholinesterase and AKR1C3 inhibitors, highlight the potential of this compound class in addressing significant unmet medical needs in neurodegenerative diseases and oncology. Further research, focusing on optimizing pharmacokinetic and pharmacodynamic properties, is warranted to translate these promising preclinical findings into clinically effective therapeutics. This technical guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Characterization of 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Piperidin-4-yl)pyrrolidin-2-one and the detailed experimental protocols required for their determination. Understanding these characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics.
Compound Profile: this compound
This compound is a small molecule featuring a piperidine ring linked to a pyrrolidin-2-one (a lactam) moiety. This structure suggests potential for hydrogen bonding and a degree of polarity. Precise, experimentally determined physicochemical data for this specific compound are not widely published. Therefore, this guide focuses on the essential methodologies for its characterization, supplemented with computed values for related structures where available.
The following table summarizes the key physicochemical parameters for this compound. Note that most values are predicted or based on structurally similar compounds and should be confirmed experimentally.
| Property | Value / Predicted Value | Data Source |
| Molecular Formula | C₁₀H₁₈N₂O | - |
| Molecular Weight | 182.26 g/mol | Computed[1] |
| Melting Point (mp) | To be determined experimentally | - |
| Boiling Point (bp) | To be determined experimentally | - |
| Aqueous Solubility | To be determined experimentally | - |
| pKa | To be determined experimentally | - |
| logP (Octanol/Water) | ~ 0.2 | Computed (for isomer)[1] |
Experimental Protocols for Physicochemical Characterization
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections outline the recommended experimental methods for determining the core physicochemical properties of this compound.
The melting point provides an indication of purity; pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
-
Principle: A small, powdered sample is heated at a controlled rate in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[2]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer.[3]
-
Procedure:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered. Introduce a small amount into the open end of a capillary tube and tap gently to create a compact column of 2-3 mm at the bottom.[4]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Initial Determination: Heat the sample rapidly to obtain an approximate melting point.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Prepare a new sample and heat, reducing the rate to 1-2°C per minute when the temperature is about 15°C below the expected melting point.[4]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Replication: Perform the measurement in triplicate to ensure reproducibility.[4]
-
This method is suitable for small quantities of liquid compounds.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed when a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[6][7]
-
Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating apparatus (Thiele tube or melting point apparatus).[7]
-
Procedure:
-
Sample Preparation: Place a small amount (approx. 0.2-0.5 mL) of the liquid into the small test tube.[8]
-
Capillary Insertion: Place the capillary tube, open end down, into the liquid.[9]
-
Heating: Attach the test tube to a thermometer and place the assembly in a heating bath. Heat the sample slowly (approx. 2°C per minute).[8]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tip.
-
Data Recording: Note the temperature when a rapid and continuous stream of bubbles is observed. Turn off the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]
-
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[11]
-
Apparatus: Vials with screw caps, orbital shaker with temperature control, centrifuge or filtration unit (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4). The amount should be sufficient to ensure a solid phase remains at equilibrium.[12]
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or by filtering the supernatant through a suitable filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination from solid particles.[11]
-
Quantification: Aspirate a precise volume of the clear supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[13]
-
Replication: The experiment should be performed in triplicate.
-
The pKa is a measure of the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH.[14]
-
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[15][16]
-
Apparatus: Calibrated pH meter and electrode, automatic titrator or burette, magnetic stirrer, titration vessel.[14][15]
-
Procedure:
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).[15]
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15]
-
Titration: Place the solution in the titration vessel and immerse the pH electrode. If titrating a base, make the solution acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[16] Titrate the solution by adding small, precise increments of a standard base (e.g., 0.1 M NaOH), recording the pH after each addition until the pH stabilizes in the alkaline range (e.g., pH 12).[16]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the inflection point of the titration curve.[14]
-
Replication: Perform at least three titrations to ensure reliability.[15]
-
LogP is the measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[17]
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer like PBS pH 7.4 for ionizable compounds, which yields logD). The ratio of the compound's concentration in the two phases at equilibrium is determined.[18][19] The logP is the logarithm of this ratio.[19]
-
Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument for quantification (HPLC-UV, LC-MS).
-
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[18]
-
Partitioning: Add a known amount of the compound (often from a DMSO stock solution) to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.[18]
-
Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 1-2 hours) to reach partitioning equilibrium.[20]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[20]
-
Quantification: Carefully remove an aliquot from each phase. Measure the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P or D) using the formula: P = C_oct / C_aq. The final value is expressed as logP (or logD).[18]
-
Visualized Workflows and Concepts
The following diagrams illustrate key experimental workflows and concepts relevant to the physicochemical characterization of this compound.
References
- 1. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westlab.com [westlab.com]
- 3. thinksrs.com [thinksrs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chemconnections.org [chemconnections.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Action of 1-(Piperidin-4-yl)pyrrolidin-2-one: A Theoretical Exploration
Abstract
1-(Piperidin-4-yl)pyrrolidin-2-one is a novel chemical entity whose specific mechanism of action has not yet been elucidated in publicly available scientific literature. This technical whitepaper synthesizes information from studies on structurally related compounds containing piperidine and pyrrolidone moieties to propose several plausible, albeit hypothetical, mechanisms of action. These theoretical pathways include potential activities as a central nervous system (CNS) depressant, an anticonvulsant, and a modulator of the sigma-1 receptor. This document is intended to guide future research by providing a theoretical framework, summarizing quantitative data from analogous compounds, and detailing relevant experimental protocols for empirical validation. It is crucial to emphasize that the mechanisms described herein are speculative and require direct experimental evidence to be substantiated.
Introduction
The piperidine and pyrrolidone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Piperidine-4-one derivatives, for instance, have demonstrated a vast pharmacological landscape, with activities ranging from anticancer and antimicrobial to analgesic and CNS depressant effects.[1][2][3][4][5] Similarly, the pyrrolidone ring is a key component of various pharmaceuticals, with some derivatives exhibiting anticonvulsant properties through modulation of ion channels and neurotransmitter systems.[6][7] The unique combination of these two pharmacophores in this compound suggests a potential for novel pharmacological activity, warranting a theoretical exploration of its possible mechanisms of action.
Postulated Mechanisms of Action
Given the absence of direct studies on this compound, we can infer potential mechanisms by examining the established activities of its constituent chemical moieties.
Central Nervous System Depressant and Anticonvulsant Activity
One of the most prominent activities of pyrrolidone derivatives is their effect on the central nervous system, particularly as anticonvulsants.[6] This activity is often mediated through the modulation of ion channels or enhancement of inhibitory neurotransmission.
Hypothetical Signaling Pathway: Modulation of GABAergic Neurotransmission and Calcium Channel Inhibition
A plausible mechanism for the potential anticonvulsant activity of this compound could involve the enhancement of GABAergic inhibition and the blockade of T-type calcium channels. In this model, the compound could act at GABA-A receptors, potentiating the effect of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and reduced excitability. Concurrently, it might block T-type calcium channels, which are known to be involved in the generation of absence seizures.
Hypothetical anticonvulsant mechanism of this compound.
Quantitative Data from Structurally Related Compounds
While no direct binding affinities for this compound are available, data from other pyrrolidone and piperidine derivatives with anticonvulsant or CNS-active properties can provide a benchmark for potential potency.
| Compound Class | Target | Parameter | Value | Reference |
| Pyrrolidone Derivatives | T-type Calcium Channels | IC50 | Varies | [6] |
| Piperidine Derivatives | 5-HT2A Receptor | pKi | 9.3 - 9.7 | [8] |
Sigma-1 Receptor Modulation
Several piperidine-containing compounds have been identified as potent modulators of the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[9][10][11]
Hypothetical Signaling Pathway: Sigma-1 Receptor Agonism
As a hypothetical sigma-1 receptor agonist, this compound could bind to the receptor at the endoplasmic reticulum, leading to its dissociation from the binding immunoglobulin protein (BiP) and subsequent translocation. This could, in turn, modulate various downstream effectors, including ion channels (such as K+ channels) and signaling pathways involved in cellular stress responses and neuroplasticity.
Hypothetical sigma-1 receptor agonism by this compound.
Quantitative Data from Structurally Related Compounds
The binding affinities of known piperidine-based sigma-1 receptor ligands can serve as a reference for the potential affinity of this compound.
| Compound | Target | Parameter | Value (nM) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Ki | 3.2 | [9] |
| Haloperidol | Sigma-1 Receptor | Ki | 2.5 | [9] |
| 2-[125I]BP | Sigma-1 & Sigma-2 Receptors | Ki | 1.6 | [11] |
Experimental Protocols for Elucidating the Mechanism of Action
To validate the aforementioned hypothetical mechanisms, a series of in vitro and in vivo experiments would be necessary.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to a panel of receptors and ion channels, including GABA-A receptors, T-type calcium channels, and sigma-1 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target of interest.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for GABA-A, [3H]pentazocine for sigma-1) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional activity of the compound at its identified targets (e.g., agonist, antagonist, inverse agonist).
Methodology (for GABA-A receptor modulation):
-
Cell Culture: Use cells stably expressing GABA-A receptors (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.
-
Compound Application: Apply GABA in the absence and presence of varying concentrations of this compound.
-
Data Analysis: Determine the effect of the compound on the amplitude and kinetics of the GABA-induced currents to classify it as a positive or negative allosteric modulator.
In Vivo Behavioral Models
Objective: To evaluate the in vivo effects of the compound consistent with its proposed mechanism of action.
Methodology (for anticonvulsant activity):
-
Animal Model: Use established rodent models of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) test.
-
Drug Administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal, oral).
-
Behavioral Assessment: Observe and score seizure activity (e.g., latency to first seizure, seizure severity).
-
Data Analysis: Compare the seizure parameters between vehicle- and drug-treated groups to determine the anticonvulsant efficacy.
Conclusion
While the precise mechanism of action of this compound remains to be determined, this whitepaper provides a theoretical framework based on the known pharmacology of its constituent piperidine and pyrrolidone moieties. The proposed hypotheses of CNS depressant/anticonvulsant activity and sigma-1 receptor modulation offer tangible starting points for future research. The outlined experimental protocols provide a clear path for the empirical validation of these theories. Ultimately, direct experimental investigation is essential to unravel the true pharmacological profile of this intriguing compound and to assess its potential therapeutic utility.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Pyrrolidin-2-ones and Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of pyrrolidin-2-ones and piperidines. These nitrogen-containing heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. One-pot synthetic strategies offer considerable advantages over classical multi-step approaches by improving operational simplicity, reducing waste, and increasing overall efficiency.
Application Notes
The pyrrolidin-2-one and piperidine moieties are core structures in numerous FDA-approved drugs and natural products, exhibiting a broad spectrum of pharmacological activities.[1]
Pyrrolidin-2-ones , also known as γ-lactams, are found in various pharmaceuticals and natural products. For instance, cotinine, a metabolite of nicotine, features this five-membered lactam ring.[2] Synthetic derivatives of pyrrolidin-2-one have been investigated for their potential as antimicrobial and antibacterial agents.
Piperidines are ubiquitous in medicinal chemistry, present in drugs with applications as anticancer, anti-Alzheimer's, antimicrobial, and analgesic agents.[1] Their diverse biological functions arise from their ability to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes. For example, many piperidine-containing compounds have been developed as kinase inhibitors for cancer therapy, where they can block signaling pathways responsible for cell proliferation and survival.[1]
The synthetic methods detailed below provide access to a variety of substituted pyrrolidin-2-ones and piperidines, facilitating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Experimental Protocols and Data
I. One-Pot Synthesis of Pyrrolidin-2-ones
This method provides a straightforward route to pharmacologically relevant 1,5-substituted pyrrolidin-2-ones. The reaction proceeds via a Lewis acid-catalyzed ring-opening of a donor-acceptor (D-A) cyclopropane with a primary amine, followed by in-situ lactamization and dealkoxycarbonylation.[3]
Experimental Protocol:
-
In a reaction vessel, dissolve the donor-acceptor cyclopropane (1.0 equiv) and the primary amine (e.g., aniline or benzylamine, 1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., toluene or CH2Cl2).
-
Add a Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%) to the solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a base (e.g., DBU, 1.5 equiv) to facilitate lactamization and dealkoxycarbonylation.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired 1,5-substituted pyrrolidin-2-one.[3]
Quantitative Data Summary:
| Entry | Cyclopropane Substituent | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-phenyl | Aniline | Sc(OTf)3 | Toluene | 110 | 2 | 85 | [3] |
| 2 | 2-(4-methoxyphenyl) | Benzylamine | Sc(OTf)3 | Toluene | 110 | 3 | 82 | [3] |
| 3 | 2-(3,4,5-trimethoxyphenyl) | 2-fluoroaniline | Sc(OTf)3 | Toluene | 80 | 1.5 | 79 | [3] |
This environmentally friendly method utilizes ultrasound irradiation to promote the one-pot, three-component reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst in ethanol.[2]
Experimental Protocol:
-
In a suitable vessel, mix aniline (1.0 equiv), an aldehyde (1.0 equiv), and diethyl acetylenedicarboxylate (1.0 equiv) in ethanol.
-
Add citric acid (20 mol%) to the mixture.
-
Subject the reaction mixture to ultrasound irradiation at a specified frequency and power at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the substituted 3-pyrrolin-2-one.[2]
Quantitative Data Summary:
| Entry | Aniline Substituent | Aldehyde | Time (min) | Yield (%) | Reference |
| 1 | H | 4-Chlorobenzaldehyde | 20 | 95 | [2] |
| 2 | 4-Methyl | 4-Chlorobenzaldehyde | 25 | 92 | [2] |
| 3 | 4-Methoxy | 4-Chlorobenzaldehyde | 30 | 90 | [2] |
| 4 | H | 4-Nitrobenzaldehyde | 25 | 94 | [2] |
| 5 | H | 2-Chlorobenzaldehyde | 30 | 88 | [2] |
II. One-Pot Synthesis of Piperidines
This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones via a four-component condensation reaction, allowing for the generation of significant molecular complexity in a single step.[1]
Experimental Protocol:
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl4) at a controlled temperature.
-
Add diketene (1.2 equiv) to the reaction mixture.
-
After consumption of the starting materials (monitored by TLC), introduce an aldehyde (1.0 equiv) to the flask.
-
Stir the reaction until completion.
-
The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K2CO3).
-
Purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.[1]
Quantitative Data Summary:
| Entry | Tosyl Imine | Aldehyde | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | N-Tosylbenzaldimine | Benzaldehyde | 1:1 | 75 | [1] |
| 2 | N-Tosylbenzaldimine | 4-Chlorobenzaldehyde | 1:1.2 | 72 | [1] |
| 3 | N-Tosyl-4-methoxybenzaldimine | Benzaldehyde | 1.1:1 | 78 | [1] |
This method provides a facile tandem protocol to construct N-substituted piperidines and pyrrolidines through amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction under mild conditions without the use of metal catalysts.[4][5]
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH2Cl2).
-
Add 2-fluoropyridine (1.2 equiv) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf2O, 1.1 equiv) dropwise and stir for 30 minutes.
-
Add methanol (MeOH) followed by sodium borohydride (NaBH4, 2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.[4]
Quantitative Data Summary:
| Entry | Halogenated Amide | Product | Yield (%) | Reference |
| 1 | N-benzyl-5-bromopentanamide | N-benzylpiperidine | 85 | [4][5] |
| 2 | N-phenethyl-5-bromopentanamide | N-phenethylpiperidine | 82 | [4][5] |
| 3 | N-benzyl-4-bromobutanamide | N-benzylpyrrolidine | 88 | [4][5] |
Visualizations
Experimental Workflows
Caption: Workflow for the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring both a piperidine and a pyrrolidinone moiety. These structural motifs are prevalent in a wide range of biologically active compounds, suggesting potential applications in drug discovery. The pyrrolidinone ring is a core component in various pharmaceuticals, while the piperidine scaffold is known to interact with numerous biological targets, particularly within the central nervous system (CNS). This document provides a representative experimental protocol for the synthesis of this compound and discusses the potential biological significance of this compound based on the activities of structurally related molecules.
Introduction
The synthesis of novel molecules containing privileged scaffolds is a cornerstone of medicinal chemistry. The piperidine ring is a common feature in many CNS-active drugs, imparting favorable pharmacokinetic properties and providing a versatile scaffold for chemical modification.[1] Similarly, the pyrrolidinone nucleus is present in a variety of compounds with diverse biological activities.[2] The combination of these two pharmacophores in this compound presents an interesting candidate for biological screening and drug development. Due to the absence of a specific published synthesis for this exact molecule, a representative protocol based on the well-established reaction of 4-aminopiperidine with gamma-butyrolactone is presented below.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound from commercially available starting materials.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
4-Aminopiperidine
-
Gamma-Butyrolactone (GBL)[3]
-
High-boiling point solvent (e.g., xylenes or diphenyl ether) (optional)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopiperidine (1.0 eq).
-
Add gamma-butyrolactone (1.1 eq). The reaction can be run neat or in a high-boiling point solvent.
-
Heat the reaction mixture to reflux (typically 180-200 °C if neat) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol or hexanes/ethyl acetate to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Since no specific experimental data for the synthesis of this compound is available in the searched literature, the following table presents hypothetical, yet realistic, data for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| 4-Aminopiperidine | 1.0 g |
| Gamma-Butyrolactone | 0.95 mL |
| Reaction Conditions | |
| Temperature | 190 °C |
| Time | 5 hours |
| Product | |
| Yield | 65% |
| Purity (by HPLC) | >95% |
| Characterization | |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Appearance | Off-white solid |
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been identified, the structural components suggest potential activity in the central nervous system.
Potential CNS Activity
Piperidine derivatives are well-known for their diverse CNS activities, including analgesic, antipsychotic, and antidepressant effects.[4] The pyrrolidinone scaffold is also a key component of nootropic drugs (cognitive enhancers). Therefore, it is plausible that this compound could exhibit some form of CNS activity.
Hypothetical Signaling Pathway Involvement
Given the prevalence of piperidine and pyrrolidinone motifs in compounds targeting G-protein coupled receptors (GPCRs) and ion channels in the CNS, a hypothetical signaling pathway is presented below. This is a generalized representation and has not been experimentally validated for this compound.
References
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for the Analysis of 1-(Piperidin-4-yl)pyrrolidin-2-one
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(Piperidin-4-yl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. The protocols are intended for researchers, scientists, and drug development professionals.
Overview
This compound is a heterocyclic compound with a molecular formula of C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . Accurate and robust analytical methods are crucial for ensuring its quality and purity in drug substance and formulated products. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and spectroscopic methods for structural elucidation.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
A reversed-phase HPLC method with UV detection is a standard approach for the routine analysis of this compound.
Experimental Protocol
2.1.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
2.1.2. Reagent and Sample Preparation
-
Phosphate Buffer (pH 6.8): Dissolve 1.36 g of potassium dihydrogen phosphate in 900 mL of water, adjust the pH to 6.8 with a dilute potassium hydroxide solution, and make up the volume to 1000 mL with water.
-
Mobile Phase Preparation: Mix acetonitrile and phosphate buffer in the ratio of 30:70 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and dissolve it in 100 mL of the mobile phase.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 20 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound.
Experimental Protocol
3.1.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250°C |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
3.1.2. Sample Preparation
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of methanol.
Data Presentation
Table 3: Potential Process-Related Impurities
| Impurity Name | Potential Source |
| Piperidin-4-one | Starting material |
| Pyrrolidin-2-one | Starting material / Degradant |
| 4-Aminopiperidine | Intermediate |
GC-MS Analysis Workflow
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. For a closely related compound, 4-(1-Pyrrolidinyl)piperidine, spectral data is publicly available and can be used as a reference.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
4.1.1. Experimental Protocol
| Parameter | Recommended Setting |
| Spectrometer | Bruker Avance 500 MHz or equivalent |
| Solvent | CDCl₃ or DMSO-d₆ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Nuclei | ¹H and ¹³C |
4.1.2. Expected Chemical Shifts (¹H NMR)
The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine and pyrrolidinone rings.
4.1.3. Expected Chemical Shifts (¹³C NMR)
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the pyrrolidinone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
4.2.1. Experimental Protocol
| Parameter | Recommended Setting |
| Spectrometer | FTIR Spectrometer |
| Sample Preparation | KBr pellet or thin film |
| Scan Range | 4000 - 400 cm⁻¹ |
4.2.2. Expected Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (piperidine) |
| ~2940, 2860 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (amide) |
| ~1450 | C-H bend |
| ~1290 | C-N stretch |
Logical Relationship of Spectroscopic Data
References
Application Notes and Protocols for the In Vitro Assay Development of 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 1-(Piperidin-4-yl)pyrrolidin-2-one. Given the absence of specific biological data for this molecule, we propose a tiered screening approach commencing with a general cytotoxicity assessment, followed by a panel of primary screening assays targeting key pharmacological classes. The protocols detailed herein are designed to be adaptable for high-throughput screening and to provide robust, quantitative data to guide further investigation into the compound's mechanism of action and therapeutic potential.
Introduction
The compound this compound features a chemical scaffold incorporating both piperidine and pyrrolidinone moieties. Derivatives of these heterocyclic rings have been associated with a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and central nervous system (CNS) effects. Therefore, a systematic in vitro evaluation is crucial to elucidate the pharmacological profile of this novel entity. This document outlines a strategic workflow for this purpose, beginning with an essential assessment of cytotoxicity to determine appropriate concentration ranges for subsequent assays. Following this, we present detailed protocols for a selection of primary screening assays targeting common drug classes.
Proposed Initial Screening Cascade
A logical progression for the in vitro evaluation of a novel compound is to first establish its general effect on cell viability and then to investigate its activity in more specific, target-based assays.
Application Notes and Protocols for 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)pyrrolidin-2-one is a research chemical featuring a pyrrolidin-2-one moiety connected to a piperidine ring. The pyrrolidinone core is a well-established pharmacophore found in nootropic agents like piracetam, which are known for their cognitive-enhancing effects[1]. Additionally, the piperidine ring is a common structural motif in a wide array of neurologically active compounds, including analgesics[2][3]. The combination of these two pharmacophores in this compound suggests its potential as a modulator of central nervous system (CNS) activity, with possible applications in neuroprotection and analgesia.
These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and biological evaluation based on established methodologies for structurally related compounds.
Potential Applications
Neuroprotective and Nootropic Effects
The pyrrolidin-2-one scaffold is the core structure of the "racetam" class of nootropic drugs, which are noted for their cognitive-enhancing and neuroprotective properties[1]. Compounds containing this moiety are being investigated for the treatment of cognitive deficits and for their potential to protect neurons from various insults[4]. The inclusion of the piperidine ring may modulate the pharmacokinetic and pharmacodynamic properties of the pyrrolidinone core, potentially influencing its blood-brain barrier permeability and target engagement.
Analgesic Activity
The piperidine nucleus is a key structural feature in many potent analgesic drugs, including opioids[2][3]. The analgesic properties of piperidine derivatives are often mediated through interaction with opioid receptors[3]. The presence of the piperidine moiety in this compound suggests that it may exhibit analgesic effects. A study on 4-(1-pyrrolidinyl) piperidine derivatives, which are structurally similar, has shown significant analgesic activity in preclinical models[5].
Data Presentation
The following tables provide examples of how quantitative data for this compound could be structured. Please note that the data presented here is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain.
Table 1: In Vitro Neuroprotective Activity
| Assay | Neurotoxic Agent | Test Concentration (µM) | Cell Viability (%) | % Protection |
| MTT Assay | H₂O₂ (100 µM) | 1 | 65 ± 4.2 | 30 |
| 10 | 85 ± 5.1 | 70 | ||
| 100 | 95 ± 3.8 | 90 | ||
| LDH Assay | Aβ₂₅₋₃₅ (25 µM) | 1 | 70 ± 6.5 | 40 |
| 10 | 90 ± 4.9 | 80 | ||
| 100 | 98 ± 2.7 | 96 |
Table 2: In Vivo Analgesic Activity (Hot Plate Test)
| Treatment | Dose (mg/kg) | Latency Time (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10.2 ± 1.5 | 0 |
| Morphine | 10 | 28.5 ± 2.1 | 91.5 |
| This compound | 5 | 15.8 ± 1.8 | 28.0 |
| 10 | 22.4 ± 2.5 | 61.0 | |
| 20 | 26.1 ± 2.3 | 79.5 |
Table 3: Opioid Receptor Binding Affinity
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| Mu (µ) | [³H]-DAMGO | 150 ± 12 |
| Delta (δ) | [³H]-DPDPE | > 1000 |
| Kappa (κ) | [³H]-U69593 | > 1000 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a solid-phase synthesis methodology for N-substituted pyrrolidinones tethered to piperidines[6].
Materials:
-
MBHA (p-methylbenzhydrylamine) resin
-
L-Fmoc-Glu(tBu)-OH
-
Diisopropylethylamine (DIEA)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylcarbodiimide (DIC)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
N-Boc-4-piperidone
-
Benzyl isocyanide
-
Methanol
-
Acetonitrile
Procedure:
-
Resin Preparation: Swell MBHA resin in DCM. Neutralize with 5% DIEA in DCM.
-
Amino Acid Coupling: Couple L-Fmoc-Glu(tBu)-OH (6 eq) to the resin using HOBt (6 eq) and DIC (6 eq) in DMF. Monitor completion with the ninhydrin test.
-
Deprotection: Remove the t-Butyl group with 55% TFA/DCM. Subsequently, remove the Fmoc group with 20% piperidine in DMF.
-
Ugi Four-Component Reaction:
-
Swell the resin-bound glutamic acid in a 4:1 mixture of acetonitrile/methanol.
-
Add N-Boc-4-piperidone (2 eq) and incubate for 1 hour at 65°C.
-
Add benzyl isocyanide (2 eq) and continue the reaction for 24 hours at 65°C.
-
Wash the resin sequentially with methanol, DMF, and DCM.
-
-
Cleavage and Deprotection: Cleave the product from the resin and simultaneously remove the Boc protecting group using a solution of 95% TFA in DCM.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to yield this compound.
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol is based on established methods for evaluating the neuroprotective effects of compounds against hydrogen peroxide (H₂O₂)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y)[7][8][9].
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the control group. Incubate for another 24 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
In Vivo Analgesic Assay: Hot Plate Test
The hot plate test is a standard method to assess the central analgesic activity of a compound[10][11][12][13][14].
Materials:
-
Hot plate apparatus set to 55 ± 0.5°C
-
Male Swiss albino mice (20-25 g)
-
This compound dissolved in saline
-
Morphine sulfate (positive control)
-
Saline (vehicle control)
-
Stopwatch
Procedure:
-
Acclimation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Compound Administration: Administer this compound (e.g., 5, 10, 20 mg/kg), morphine (10 mg/kg), or saline intraperitoneally.
-
Post-Treatment Latency: Measure the reaction time on the hot plate at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the mu (µ)-opioid receptor[15][16][17][18].
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 cells)
-
[³H]-DAMGO (a selective µ-opioid receptor agonist)
-
Naloxone (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (10-20 µg protein/well), [³H]-DAMGO (at a concentration close to its Kd, e.g., 0.5 nM), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. benchchem.com [benchchem.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Hot plate test [panlab.com]
- 15. benchchem.com [benchchem.com]
- 16. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
Applications of the 1-(Piperidin-4-yl)pyrrolidin-2-one Scaffold in Neuroscience: A Structural Motif with Therapeutic Potential
While direct experimental data and specific applications of 1-(Piperidin-4-yl)pyrrolidin-2-one in neuroscience are not extensively documented in current scientific literature, the structural combination of its two core moieties—the pyrrolidin-2-one and piperidine rings—represents a promising scaffold for the development of novel therapeutics for central nervous system (CNS) disorders. This report details the potential applications, relevant experimental protocols, and the underlying rationale based on the well-established roles of these individual components in neuropharmacology.
Application Notes
The this compound backbone integrates two privileged structures in medicinal chemistry, suggesting its potential to interact with various CNS targets. The pyrrolidin-2-one ring is a gamma-aminobutyric acid (GABA) analogue and a core component of nootropic drugs, while the piperidine ring is a common feature in numerous CNS-active compounds, contributing to receptor affinity and favorable pharmacokinetic properties.[1][2]
Potential Therapeutic Areas:
-
Cognitive Enhancement: The pyrrolidin-2-one nucleus is the foundational structure of the "racetam" class of nootropics, such as piracetam and aniracetam.[2][3] These compounds are known to modulate neurotransmitter systems, including cholinergic and glutamatergic pathways, leading to improvements in memory and cognitive function. The incorporation of a piperidine ring could further refine the pharmacological profile, potentially enhancing potency or selectivity for specific receptor subtypes involved in learning and memory.
-
Anticonvulsant Activity: Several derivatives of pyrrolidin-2-one have demonstrated anticonvulsant properties.[4] The mechanism often involves modulation of ion channels or enhancement of GABAergic inhibition. The piperidine moiety is also present in some antiepileptic drugs, suggesting that the combined scaffold could lead to novel anticonvulsant agents with unique mechanisms of action.
-
Neurodegenerative Diseases: The development of acetylcholinesterase (AChE) inhibitors is a key strategy in the management of Alzheimer's disease. Notably, some potent AChE inhibitors incorporate both piperidine and pyrrolidin-2-one-like structures.[5] This suggests that the this compound scaffold could serve as a template for the design of new molecules aimed at mitigating the cognitive decline associated with neurodegenerative conditions.
-
Psychiatric Disorders: The piperidine ring is a common structural feature in a wide range of antipsychotic and antidepressant medications.[6] Its presence in a molecule can facilitate interactions with dopamine and serotonin receptors, which are key targets in the treatment of these disorders. By combining this with the pyrrolidin-2-one core, novel compounds with unique polypharmacological profiles could be developed for treating complex psychiatric conditions.
Quantitative Data Summary
As there is no specific quantitative data available for this compound, the following table presents representative data for well-known drugs containing either the pyrrolidin-2-one or piperidine scaffold to illustrate their therapeutic relevance in neuroscience.
| Compound Name | Scaffold | Primary Mechanism of Action | Therapeutic Application | Potency/Efficacy (Example) |
| Piracetam | Pyrrolidin-2-one | Modulator of AMPA and NMDA glutamate receptors | Nootropic (Cognitive Enhancer) | Improves memory consolidation in animal models |
| Levetiracetam | Pyrrolidin-2-one | Binds to synaptic vesicle protein 2A (SV2A) | Anticonvulsant | Effective in reducing seizure frequency in epilepsy |
| Haloperidol | Piperidine | Dopamine D2 receptor antagonist | Antipsychotic | Effective in managing symptoms of schizophrenia |
| Donepezil | Piperidine | Acetylcholinesterase inhibitor | Alzheimer's Disease | IC50 for human AChE is in the low nanomolar range |
| Risperidone | Piperidine | Serotonin 5-HT2A and Dopamine D2 receptor antagonist | Antipsychotic | High affinity for both D2 (Ki = 3.13 nM) and 5-HT2A (Ki = 0.16 nM) receptors |
Experimental Protocols
Given the lack of specific experimental data for this compound, this section provides detailed, generalized protocols for key experiments that would be essential to characterize its potential neuroscience applications.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to a panel of CNS receptors (e.g., dopamine, serotonin, acetylcholine, and glutamate receptors).
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest or from specific brain regions of rodents.
-
Radioligand Binding: Incubate the membrane preparations with a specific radiolabeled ligand for the target receptor in the presence of varying concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is then used to calculate the binding affinity (Ki) of the compound for the receptor.
Protocol 2: In Vivo Behavioral Assessment for Nootropic Activity (Morris Water Maze)
Objective: To evaluate the potential cognitive-enhancing effects of this compound in a rodent model of spatial learning and memory.
Methodology:
-
Animal Acclimatization: Acclimatize adult male rodents (rats or mice) to the experimental room and handling for at least one week.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally or orally at various doses 30-60 minutes before the training sessions.
-
Training Phase: For 4-5 consecutive days, train the animals to find a hidden platform in a circular pool of opaque water. Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.
-
Probe Trial: On the day after the last training session, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the drug-treated and vehicle-treated groups. A significant decrease in escape latency and an increase in time spent in the target quadrant indicate improved spatial learning and memory.
Visualizations
Signaling Pathway: Potential Modulation of Glutamatergic Synapse
The pyrrolidin-2-one scaffold, found in racetam nootropics, is known to modulate glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.
Caption: Potential modulation of glutamatergic synapse by the this compound scaffold.
Experimental Workflow: In Vivo Behavioral Assessment
A typical workflow for assessing the nootropic potential of a novel compound using the Morris Water Maze test.
Caption: A generalized experimental workflow for in vivo assessment of nootropic activity.
References
- 1. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.mathnet.ru [m.mathnet.ru]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile 1-(Piperidin-4-yl)pyrrolidin-2-one Scaffold in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-(piperidin-4-yl)pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of novel therapeutics for a range of diseases, including neurodegenerative disorders, inflammation, and cancer. Its unique three-dimensional structure, combining the rigidity of the pyrrolidin-2-one ring with the conformational flexibility of the piperidine unit, allows for precise orientation of substituents to interact with various biological targets. This document provides detailed application notes and experimental protocols for researchers utilizing this promising scaffold in drug design and development.
Application Notes
The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for several key enzyme families. Notably, its derivatives have shown significant activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH), Rho-associated coiled-coil containing protein kinase (ROCK), and Aldo-Keto Reductase 1C3 (AKR1C3).
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1] Inhibition of FAAH leads to increased endocannabinoid levels, producing analgesic, anti-inflammatory, and anxiolytic effects. The this compound scaffold can be elaborated to interact with the catalytic serine residue of FAAH, often through the introduction of a carbamate or urea functionality on the piperidine nitrogen.
Rho-associated Kinase (ROCK) Inhibition
ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and have been implicated in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] The development of ROCK inhibitors is a promising therapeutic strategy. The this compound scaffold can serve as a foundation for developing ATP-competitive ROCK inhibitors, with substituents on both the piperidine and pyrrolidinone rings designed to interact with the kinase hinge region and other key residues in the active site.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, making it an attractive therapeutic target.[4] Derivatives of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one have been identified as potent and selective non-carboxylate inhibitors of AKR1C3.[4] These compounds demonstrate the utility of the scaffold in targeting steroid hormone biosynthesis and prostaglandin metabolism.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds incorporating the this compound or a closely related scaffold.
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| Series 1 | AKR1C3 | 25 | Enzyme Inhibition | [4] |
| Series 1 | AKR1C1 | >10000 | Enzyme Inhibition | [4] |
| Series 1 | AKR1C2 | >10000 | Enzyme Inhibition | [4] |
| PF-750 | FAAH | 16.2 | Enzyme Inhibition | [5] |
| JNJ1661010 | FAAH | 33 | Enzyme Inhibition | [5] |
Signaling Pathways
Below are diagrams illustrating the signaling pathways relevant to the therapeutic targets of the this compound scaffold.
Caption: FAAH Signaling Pathway and its Inhibition.
Caption: ROCK Signaling Pathway in Neurodegeneration.
Experimental Protocols
Synthesis of this compound Scaffold
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the scaffold.
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a 4-aminobutanoic acid ester (e.g., ethyl 4-aminobutanoate).
-
Add a reducing agent such as sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purify the resulting secondary amine by column chromatography.
Step 2: Lactam Formation
-
The resulting amino ester can be cyclized to the corresponding lactam (pyrrolidin-2-one) under thermal conditions or by using a suitable coupling agent.
-
For thermal cyclization, heat the amino ester neat or in a high-boiling solvent.
-
Alternatively, treat the amino ester with a mild base to facilitate intramolecular aminolysis.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the N-Boc protected this compound by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the desired this compound, typically as a salt.
FAAH Inhibitor Screening Assay Protocol
This protocol is a generalized fluorometric assay for screening inhibitors of FAAH activity.
Materials:
-
Recombinant human or rat FAAH enzyme.
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Test compounds (dissolved in DMSO).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in FAAH Assay Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer, FAAH enzyme, and vehicle (DMSO).
-
Inhibitor wells: Assay buffer, FAAH enzyme, and test compound dilutions.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C (Excitation: ~350 nm, Emission: ~460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
ROCK Inhibitor Kinase Assay Protocol
This protocol describes a general in vitro kinase assay to screen for ROCK inhibitors.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ROCK substrate (e.g., long S6 kinase peptide).
-
ATP.
-
Test compounds (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
96-well white, flat-bottom microplate.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Kinase Assay Buffer and substrate.
-
Control wells (100% activity): Kinase Assay Buffer, ROCK enzyme, substrate, and vehicle (DMSO).
-
Inhibitor wells: Kinase Assay Buffer, ROCK enzyme, substrate, and test compound dilutions.
-
-
Add ATP to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. ROCK inhibition in models of neurodegeneration and its potential for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification of 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)pyrrolidin-2-one is a synthetic small molecule containing both piperidine and pyrrolidinone scaffolds. Such heterocyclic structures are common in medicinal chemistry and have been associated with a range of biological activities, including analgesic and antimicrobial effects.[1][2] The identification of the specific molecular targets of this compound is a critical step in understanding its mechanism of action, potential therapeutic applications, and possible off-target effects.
These application notes provide a comprehensive overview of a multi-pronged strategy for the target deconvolution of this compound, integrating both experimental and computational approaches. The protocols detailed below are designed to guide researchers through the process of identifying and validating its protein binding partners.
Target Identification Strategies: An Overview
A robust target identification campaign typically employs a combination of methods to ensure the reliability of the findings. For this compound, we propose a workflow that encompasses three main pillars:
-
In Silico Target Prediction: Computational methods to forecast potential protein targets based on the chemical structure of the compound.[3][4]
-
Affinity-Based Protein Profiling: The use of a modified version of the compound to isolate its binding partners from complex biological samples.[5][6]
-
Chemical Proteomics: Advanced mass spectrometry-based techniques to identify proteins that interact with the compound in a cellular context.[7][8]
Below is a graphical representation of the proposed integrated workflow for the target identification of this compound.
Caption: Integrated workflow for target identification of this compound.
Section 1: In Silico Target Prediction
In silico methods provide a rapid and cost-effective way to generate initial hypotheses about the potential targets of a small molecule.[3] These approaches utilize the compound's structure to screen against databases of known protein targets.
Protocol 1: Ligand-Based and Structure-Based Virtual Screening
-
Ligand-Based Screening:
-
Principle: This method identifies known proteins that are targeted by molecules structurally similar to this compound.
-
Procedure:
-
Generate a 2D or 3D representation of this compound.
-
Utilize chemical similarity search algorithms (e.g., Tanimoto similarity) to screen databases such as ChEMBL or PubChem for structurally related compounds with known biological targets.
-
Compile a list of potential targets based on the annotated activities of the identified similar compounds.
-
-
-
Structure-Based Screening (Panel Docking):
-
Principle: This method computationally models the binding of this compound to the three-dimensional structures of a panel of proteins.[9]
-
Procedure:
-
Prepare a 3D conformer of this compound.
-
Select a diverse panel of protein structures, often representing different target classes (e.g., kinases, GPCRs, proteases).
-
Perform molecular docking simulations to predict the binding pose and estimate the binding affinity of the compound to each protein in the panel.
-
Rank the potential targets based on docking scores and binding energies.
-
-
Data Presentation: Hypothetical In Silico Screening Results
| Target Class | Predicted Target | Ligand-Based Similarity Score | Docking Score (kcal/mol) |
| Kinase | Kinase X | 0.85 | -8.2 |
| GPCR | GPCR Y | 0.79 | -7.5 |
| Protease | Protease Z | 0.81 | -7.9 |
| Ion Channel | Ion Channel A | 0.75 | -6.8 |
(Note: The data presented in this table is for illustrative purposes only.)
Section 2: Affinity-Based Protein Profiling
Affinity-based methods remain a cornerstone of target identification.[5][10] These techniques involve chemically modifying the small molecule of interest to create a "bait" that can be used to "fish" for its binding partners in a complex biological sample.
Protocol 2: Synthesis of a Biotinylated Affinity Probe
To perform affinity chromatography, a version of this compound functionalized with an affinity tag (e.g., biotin) and a linker is required. The piperidine nitrogen is a suitable point for chemical modification.
Caption: General scheme for the synthesis of a biotinylated affinity probe.
Protocol 3: Photo-Affinity Chromatography and Pulldown
This protocol utilizes a probe with a photoreactive group to covalently crosslink to its target upon UV irradiation, minimizing the loss of weak binders during washing steps.[5][10]
-
Probe Immobilization:
-
Incubate streptavidin-coated magnetic beads with the biotinylated affinity probe to immobilize the probe.
-
Wash the beads to remove any unbound probe.
-
-
Cell Lysate Preparation:
-
Harvest cells of interest and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the probe-immobilized beads. For competition experiments, pre-incubate the lysate with an excess of the free, unmodified this compound.
-
Expose the mixture to UV light (typically 365 nm) to induce photocrosslinking.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining. Excise bands that are present in the pulldown but absent or reduced in the competition control.
-
Identify the proteins in the excised bands by LC-MS/MS analysis.
-
Data Presentation: Hypothetical Quantitative Mass Spectrometry Data
| Protein ID | Spectral Counts (Probe) | Spectral Counts (Competition) | Fold Enrichment |
| Target 1 | 150 | 10 | 15.0 |
| Target 2 | 125 | 8 | 15.6 |
| Non-specific Binder 1 | 50 | 45 | 1.1 |
| Non-specific Binder 2 | 30 | 28 | 1.07 |
(Note: The data presented in this table is for illustrative purposes only.)
Section 3: Chemical Proteomics
Chemical proteomics methods assess drug-target engagement in a more physiological setting, often without the need for chemical modification of the compound.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique in this category.[11]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to a protein can alter its thermal stability. CETSA measures these changes in protein stability across a temperature gradient.
-
Procedure:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Aliquot the samples and heat them to a range of different temperatures.
-
Cool the samples and lyse the cells (if starting with intact cells).
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting for a specific candidate protein, or by LC-MS/MS for a proteome-wide analysis.
-
Proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle control.
-
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. europeanreview.org [europeanreview.org]
- 8. europeanreview.org [europeanreview.org]
- 9. validate.perfdrive.com [validate.perfdrive.com]
- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)pyrrolidin-2-one is a synthetic small molecule featuring a piperidine ring linked to a pyrrolidinone moiety. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active agents. The piperidine and pyrrolidone scaffolds are known pharmacophores that can interact with a range of biological targets, suggesting potential applications in areas such as neuroprotection and inflammation modulation.
These application notes provide detailed protocols for cell-based assays to investigate the potential anti-inflammatory and neuroprotective effects of this compound, as well as its general cellular toxicity. The protocols are designed to be adaptable for screening and characterizing the compound's activity in relevant biological systems.
Safety and Handling
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and related chemical structures.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as specified by the manufacturer.
-
Disposal: Dispose of the chemical waste according to institutional and local environmental regulations.
Application 1: Assessment of Anti-Inflammatory Activity via NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Structurally related compounds to this compound have been shown to inhibit NLRP3 inflammasome activation. This assay is designed to determine if the compound can inhibit the release of IL-1β from human monocytic cells.
Experimental Workflow: NLRP3 Inhibition Assay
Caption: Workflow for assessing NLRP3 inflammasome inhibition.
Protocol: NLRP3 Inflammasome Activation and Inhibition Assay
This protocol uses the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
This compound (Test Compound)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of media.
-
Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 50 nM.
-
Incubate for 3 hours at 37°C. After incubation, carefully aspirate the media and replace it with 100 µL of fresh, PMA-free media. Rest the cells for 24 hours.
-
-
Inflammasome Priming and Compound Treatment:
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.
-
Immediately after adding LPS, add the Test Compound at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 4 hours at 37°C.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM to all wells except the negative control.
-
Incubate for 1 hour at 37°C.
-
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Supernatant Collection and Analysis:
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Centrifuge the 96-well plate at 500 x g for 5 minutes.
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Carefully collect the supernatant without disturbing the cell layer.
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Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
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Data Presentation: Hypothetical NLRP3 Inhibition Data
| Concentration of Test Compound (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| Vehicle Control (LPS + Nigericin) | 1500 ± 85 | 0% |
| 0.1 | 1425 ± 70 | 5% |
| 1 | 1125 ± 62 | 25% |
| 10 | 750 ± 45 | 50% |
| 25 | 375 ± 30 | 75% |
| 50 | 150 ± 21 | 90% |
| Negative Control (LPS only) | 50 ± 15 | - |
| Calculated IC₅₀ | 10 µM |
Application 2: Assessment of Neuroprotective Effects
The pyrrolidinone ring is a core structure in nootropic drugs (e.g., Piracetam), and various piperidine derivatives have shown activity in the central nervous system. This suggests that this compound may possess neuroprotective properties. This assay uses the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research, to assess the compound's ability to protect against oxidative stress-induced cell death.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects against oxidative stress.
Protocol: Neuroprotection Against Oxidative Stress
Materials:
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SH-SY5Y cells (ATCC® CRL-2266™)
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DMEM/F-12 Medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Hydrogen Peroxide (H₂O₂)
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This compound (Test Compound)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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DMSO or other solubilization buffer
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96-well cell culture plates
Methodology:
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Cell Culture:
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Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
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Compound Pre-treatment:
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Prepare serial dilutions of the Test Compound in serum-free media.
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Remove the culture media from the wells and replace it with media containing the Test Compound at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
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Include control wells: Untreated (media only) and H₂O₂ only (vehicle control).
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Incubate for 2 hours at 37°C.
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Induction of Oxidative Stress:
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Add H₂O₂ to all wells (except the untreated control) to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be optimized).
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Incubate for 24 hours at 37°C.
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-
Cell Viability Assessment (MTT Assay):
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After the incubation, add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
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Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the untreated control cells.
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Data Presentation: Hypothetical Neuroprotection Data
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Untreated Control | - | 100 ± 8.5 |
| H₂O₂ Only | 150 µM | 48 ± 5.2 |
| Test Compound + H₂O₂ | 0.1 | 51 ± 4.9 |
| Test Compound + H₂O₂ | 1 | 62 ± 6.1 |
| Test Compound + H₂O₂ | 10 | 75 ± 5.8 |
| Test Compound + H₂O₂ | 25 | 88 ± 7.3 |
| Test Compound + H₂O₂ | 50 | 92 ± 6.5 |
| Calculated EC₅₀ | ~8 µM |
Application 3: Assessment of General Cytotoxicity
Before assessing specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. The MTT assay is a reliable method for assessing cell metabolic activity, which is an indicator of cell viability.
Signaling Pathway: MTT Assay Principle
Caption: Principle of the MTT cell viability assay.
Protocol: General Cytotoxicity (MTT Assay)
This protocol can be adapted for various adherent or suspension cell lines (e.g., HEK293, HeLa, Jurkat).
Materials:
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Selected cell line
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Appropriate complete culture medium
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This compound (Test Compound)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO or a suitable solubilization buffer
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96-well cell culture plates
Methodology:
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Cell Seeding:
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Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of culture medium.
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Incubate for 24 hours to allow for cell attachment and recovery.
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Compound Treatment:
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Prepare a 2X concentration series of the Test Compound in culture medium. A wide range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
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Remove the media and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.
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Incubate for a desired period (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 2-4 hours at 37°C.
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Visually confirm the formation of purple formazan crystals in viable cells.
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Carefully aspirate the medium and add 100 µL of DMSO to each well.
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Mix thoroughly by pipetting or placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
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-
Data Analysis:
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Measure the absorbance at 570 nm with a reference wavelength of 650 nm.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration).
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Data Presentation: Hypothetical Cytotoxicity Data (72h exposure)
| Concentration of Test Compound (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 1 | 1.22 ± 0.07 | 97.6% |
| 10 | 1.15 ± 0.09 | 92.0% |
| 25 | 0.98 ± 0.06 | 78.4% |
| 50 | 0.65 ± 0.05 | 52.0% |
| 75 | 0.31 ± 0.04 | 24.8% |
| 100 | 0.15 ± 0.03 | 12.0% |
| Calculated CC₅₀ | ~50 µM |
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound in cell-based models. Based on the activities of structurally related molecules, investigating its potential as an inhibitor of the NLRP3 inflammasome and as a neuroprotective agent are logical starting points. A thorough evaluation of its cytotoxicity is a prerequisite for interpreting the results from these functional assays. The hypothetical data presented in the tables serve as a guide for expected outcomes and for the calculation of key parameters such as IC₅₀, EC₅₀, and CC₅₀ values. These assays will provide valuable insights into the compound's biological activity and its potential for further development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one. The information is presented in a user-friendly question-and-answer format to facilitate rapid problem-solving and yield improvement.
Troubleshooting Guides
This section is dedicated to addressing specific issues that may arise during the synthesis of this compound via two primary synthetic routes: Reductive Amination and Buchwald-Hartwig Amination.
Route 1: Reductive Amination
Reductive amination is a widely used method for the formation of C-N bonds and represents a primary route for the synthesis of this compound. A common approach involves the reaction of a piperidine derivative with a pyrrolidinone precursor in the presence of a reducing agent.
Question: My reductive amination reaction is showing low to no product formation. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the reductive amination synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
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Inefficient Imine/Enamine Formation: The initial condensation between the amine and carbonyl group is a critical equilibrium step.
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Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine/enamine intermediate. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the equilibrium towards the intermediate.
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Inappropriate Reducing Agent: The choice and reactivity of the reducing agent are crucial.
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Solution: For the reaction between piperidin-4-one and 2-pyrrolidone, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it can be added in a one-pot fashion. More reactive agents like sodium borohydride (NaBH₄) may require a two-step process where the imine is formed first, to avoid reduction of the starting ketone.
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Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.
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Solution: The optimal temperature and solvent depend on the specific reactants. For many reductive aminations, solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are effective. The reaction is often carried out at room temperature, but gentle heating may be required. The pH should be mildly acidic to facilitate imine formation without protonating the amine reactant excessively.
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Steric Hindrance: The steric bulk of the reactants can hinder the reaction.
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Solution: While less of a concern for the target molecule, if using substituted derivatives, a less hindered starting material or a more reactive reagent might be necessary.
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Starting Material Quality: Impurities in the starting materials can poison catalysts or lead to side reactions.
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Solution: Ensure the purity of both the piperidine and pyrrolidinone starting materials.
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Experimental Protocol: Reductive Amination of N-Boc-piperidin-4-one with 2-Pyrrolidone
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To a solution of N-Boc-piperidin-4-one (1.0 eq) and 2-pyrrolidone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with dichloromethane (DCM).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-(piperidin-4-yl)pyrrolidin-2-one.
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Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.
Data Presentation: Illustrative Yields for Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Illustrative Yield (%) | Notes |
| NaBH(OAc)₃ | DCE | 25 | 75-85 | One-pot reaction. |
| NaBH₃CN | MeOH | 25 | 60-70 | Requires careful pH control. |
| NaBH₄ | MeOH | 0 to 25 | 50-65 | Two-step process (imine formation first). |
| H₂/Pd-C | EtOH | 50 | 70-80 | Requires hydrogenation setup. |
Mandatory Visualization: Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers an alternative, powerful method for constructing the C-N bond between the piperidine and pyrrolidinone rings, particularly when starting with a halogenated piperidine derivative.
Question: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but the yield is poor and I observe significant side products. What could be the issue?
Answer:
Optimizing a Buchwald-Hartwig amination requires careful consideration of the catalyst system, base, solvent, and reaction temperature.
Potential Causes and Solutions:
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Incorrect Catalyst/Ligand Combination: The choice of palladium catalyst and phosphine ligand is critical for efficient coupling.
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Solution: For coupling with N-heterocycles like 2-pyrrolidone, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Pre-catalysts like G3 or G4 palladacycles can also improve reaction outcomes.
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Base Incompatibility: The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect the reaction.
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Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base should be compatible with the functional groups in the starting materials.
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Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause catalyst decomposition or side reactions.
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Solution: A typical temperature range for Buchwald-Hartwig aminations is 80-120 °C. Optimization of the temperature for your specific substrate is recommended.
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Solvent Effects: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.
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Solution: Anhydrous toluene, dioxane, or THF are common solvents for this reaction.
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Side Reactions: Common side reactions include hydrodehalogenation of the starting piperidine and dimerization of the starting materials.
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Solution: Optimizing the ligand-to-metal ratio and ensuring a strictly inert atmosphere (argon or nitrogen) can minimize these side reactions.
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Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-4-bromopiperidine with 2-Pyrrolidone
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To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
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Evacuate and backfill the flask with argon three times.
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Add a solution of N-Boc-4-bromopiperidine (1.0 eq) and 2-pyrrolidone (1.2 eq) in anhydrous toluene.
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Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.
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Deprotect the Boc group to obtain the final product.
Data Presentation: Illustrative Yields for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 80-90 |
| Pd(OAc)₂ | SPhos | LHMDS | Dioxane | 110 | 75-85 |
| XPhos Palladacycle G3 | - | K₃PO₄ | t-BuOH | 100 | 70-80 |
Mandatory Visualization: Buchwald-Hartwig Amination Troubleshooting Logic
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound?
A1: For large-scale synthesis, reductive amination is often preferred due to its typically lower cost, avoidance of expensive palladium catalysts and ligands, and often simpler purification procedures. However, the Buchwald-Hartwig route may offer higher yields and greater functional group tolerance in certain cases, making it a viable alternative depending on the specific economic and chemical constraints.
Q2: What are the common impurities I should look for in my final product?
A2: Common impurities can include unreacted starting materials, over-alkylated products (in the case of reductive amination if the product amine reacts further), and byproducts from side reactions such as hydrodehalogenation in the Buchwald-Hartwig amination. It is also possible to have residual solvents from the reaction and purification steps.
Q3: How can I effectively purify the final product?
A3: The final product, being a basic amine, can be purified by standard column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine), is typically effective. Alternatively, purification via an acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent.
Q4: Can I use 4-aminopiperidine directly in a reductive amination with a precursor to the pyrrolidinone ring?
A4: Yes, reacting 4-aminopiperidine with γ-butyrolactone at high temperatures is a potential route. This reaction typically involves the opening of the lactone by the amine followed by cyclization to form the pyrrolidinone ring. However, this method may require harsh conditions and can lead to side products. A more controlled approach is often preferred.
Q5: Are there any safety precautions I should be aware of?
A5: Standard laboratory safety practices should always be followed. Specifically, be cautious when handling strong bases like sodium tert-butoxide and reducing agents like sodium borohydride, which can react violently with water. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Technical Support Center: Purification of 1-(Piperidin-4-yl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-(Piperidin-4-yl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities are highly dependent on the synthetic route, potential contaminants may include unreacted starting materials such as 4-aminopiperidine or a derivative of pyrrolidin-2-one, byproducts from side reactions, and residual solvents. Given the structure, potential byproducts could arise from reactions involving the secondary amine of the piperidine ring.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying purity and detecting non-volatile impurities.[1][2] Gas Chromatography (GC) can be suitable for identifying volatile impurities.[1] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[1][2]
Q3: What are the key physical and chemical properties of this compound that I should consider during purification?
A3: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₉H₁₆N₂O | |
| Molecular Weight | 168.24 g/mol | |
| Polarity | Polar | Influences choice of chromatographic stationary and mobile phases, as well as recrystallization solvents. |
| Basicity | Contains a secondary amine (piperidine) | Can be exploited for acid-base extraction. The compound can form salts. |
| Hydrogen Bonding | Potential for hydrogen bond donation and acceptance | Affects solubility in protic solvents. |
| Thermal Stability | Likely stable under typical purification conditions, but degradation at high temperatures should be considered. | Important for distillation and high-temperature recrystallization. |
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective purification method. The key is to find a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Given the polar nature of the molecule, polar protic solvents or mixtures are good starting points to screen.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Compound separates as a liquid) | The boiling point of the solvent may be higher than the melting point of the compound. The solution is being cooled too rapidly. The concentration of the solute is too high. | - Use a lower-boiling point solvent. - Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. - Add a small amount of hot solvent to redissolve the oil and then allow for slow cooling. |
| No Crystal Formation | The solution is supersaturated. The concentration of the compound is too low. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in a refrigerator or freezer), being mindful of the solvent's freezing point. |
| Poor Recovery/Low Yield | Too much solvent was used. Premature crystallization occurred during hot filtration. Crystals were lost during transfer or washing. | - Use the minimum amount of hot solvent required for complete dissolution. - Ensure the filtration apparatus is pre-heated. - Rinse the flask and wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | The impurities were not effectively removed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use with caution as it can also adsorb the desired product. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity. Incorrect stationary phase. | - Adjust the solvent system. For normal phase silica gel, a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. Adding a small amount of a basic modifier like triethylamine or ammonia can improve peak shape for amines. - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica. |
| Compound Tailing on the Column | Strong interaction between the basic piperidine nitrogen and acidic silica gel. | - Add a small percentage (0.1-1%) of a basic additive like triethylamine or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel. |
| Compound is Not Eluting from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. |
| Low Recovery from the Column | The compound may be irreversibly adsorbed onto the silica gel. | - Use a less acidic stationary phase like neutral alumina. - Pre-treat the silica gel with the mobile phase containing a basic additive before loading the sample. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol (Silica Gel)
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column with the slurry.
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Mobile Phase Preparation: Prepare a series of mobile phases with increasing polarity. A common system for polar amines is a gradient of methanol in dichloromethane, often with 0.5-1% triethylamine added to both solvents.
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Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
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Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase to elute the compound and any impurities.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
1-(Piperidin-4-yl)pyrrolidin-2-one stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(Piperidin-4-yl)pyrrolidin-2-one. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The following information is based on general chemical principles for similar structures, including piperidine and pyrrolidinone rings, and established guidelines for pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Protect the compound from light, moisture, and extreme temperatures. Avoid storage with strong oxidizing agents and strong acids, as these can promote degradation.[3][4]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this molecule have not been extensively documented, potential degradation routes based on its structure include:
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Hydrolysis: The lactam (pyrrolidin-2-one) ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening to form an amino acid derivative.
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Oxidation: The piperidine and pyrrolidinone rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products. The presence of tertiary amines can make the molecule susceptible to oxidative degradation.
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Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many pharmaceutical compounds.
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Thermal Degradation: High temperatures can lead to decomposition. The specific degradation products would depend on the temperature and presence of other reactive species.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks in your chromatogram could be due to several factors:
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Degradation Products: The compound may be degrading under your experimental or storage conditions. Review your sample handling, solvent choices, and storage to minimize degradation.
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Impurities: The unexpected peaks could be impurities from the synthesis of the compound.
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Contamination: Contamination from glassware, solvents, or other equipment can introduce extraneous peaks.
To identify the source of the unexpected peaks, it is recommended to perform forced degradation studies and use techniques like LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Impurities During Storage
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Ensure the compound is stored in a tightly sealed, light-resistant container. - Store at recommended cool and dry conditions, away from heat sources.[1][2][4] - Avoid storing near strong acids, bases, or oxidizing agents.[3][4] |
| Hydrolytic Degradation | - If stored in solution, check the pH of the solvent. Buffering the solution may be necessary. - For solid-state storage, protect from humidity. |
| Oxidative Degradation | - Purge the storage container with an inert gas like nitrogen or argon to displace oxygen. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Assay Buffer | - Assess the stability of the compound in your assay buffer over the time course of the experiment. - Analyze samples at different time points by HPLC or a similar method to check for degradation. |
| Photodegradation during Experiment | - Protect your samples from light during incubation and analysis. Use amber vials or cover plates with foil. |
| Interaction with Assay Components | - Evaluate potential interactions of the compound with other components in your assay, which might catalyze degradation. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5]
1. Acid and Base Hydrolysis:
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Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
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Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
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At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating method (e.g., UPLC-UV/MS).
2. Oxidative Degradation:
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Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
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Incubate at room temperature or a slightly elevated temperature, protected from light.
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Monitor the degradation over time by analyzing aliquots at set intervals.
3. Thermal Degradation:
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Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.
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Also, prepare a solution of the compound and expose it to the same thermal stress.
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Analyze the samples for degradation products.
4. Photodegradation:
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Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp).
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Simultaneously, keep a control sample in the dark at the same temperature.
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Analyze both the exposed and control samples at various time points.
Data Presentation
The following tables present hypothetical data from forced degradation studies to illustrate how results could be summarized.
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation (at 48h) | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl (60 °C) | 15.2 | 2 | 187.1 (M+H)⁺ |
| 0.1 M NaOH (60 °C) | 25.8 | 3 | 187.1 (M+H)⁺ |
| 3% H₂O₂ (RT) | 8.5 | 1 | 185.1 (M+H)⁺ |
| Dry Heat (80 °C) | 5.1 | 1 | Not Determined |
| Photolysis (Xenon Lamp) | 12.3 | 2 | Not Determined |
Table 2: Hypothetical pH-Rate Profile for Hydrolytic Degradation at 60 °C
| pH | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |
| 1.2 | 0.0035 | 198 |
| 4.5 | 0.0010 | 693 |
| 7.4 | 0.0012 | 578 |
| 9.0 | 0.0058 | 120 |
Visualizations
Below are diagrams illustrating a general experimental workflow for stability testing and a hypothetical degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems with 1-(Piperidin-4-yl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(Piperidin-4-yl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: Direct, quantitative solubility data for this compound in various solvents is not extensively published. However, based on its chemical structure, which includes a basic piperidine moiety, and data from structurally similar compounds, it is predicted to have low solubility in neutral aqueous solutions. For instance, a related compound, 4-(1-Pyrrolidinyl)piperidine, exhibits low water solubility but is soluble in organic solvents such as ethanol, ether, and dimethylformamide[1]. Another related derivative, 1-(pyridin-4-yl)pyrrolidin-2-one, is reported to have very poor solubility under near-neutral conditions[2]. The compound is available as a hydrochloride salt, which suggests that the salt form is used to enhance aqueous solubility[3].
Q2: How does pH influence the solubility of this compound?
A2: The piperidine ring in this compound contains a basic nitrogen atom. Therefore, the compound's solubility is expected to be highly pH-dependent. In acidic conditions, the piperidine nitrogen can be protonated, forming a more soluble salt. A predicted pKa for a structurally similar compound is around 8.34[4]. This indicates that the compound will be more soluble in acidic solutions with a pH below its pKa.
Q3: What common solvents can be used to dissolve this compound?
A3: While aqueous solubility is limited, organic solvents are more likely to be effective. Based on data for related compounds, the following solvents can be considered:
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Organic Solvents: Ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[1].
-
Co-solvents: Mixtures of organic solvents with water or buffers can be used to improve solubility for in-vitro and in-vivo studies. A common strategy involves dissolving the compound in a minimal amount of an organic solvent like DMSO, followed by dilution with an aqueous vehicle[4].
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Verify Stock Solution: Ensure your stock solution in the organic solvent is fully dissolved before dilution. If not, gentle warming or sonication may be required.
-
pH Adjustment: Given the basic nature of the piperidine moiety, solubility is expected to increase in acidic conditions. Try lowering the pH of your aqueous buffer. For a similar compound, a pH range of 3-4 was suggested[4].
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Co-solvent System: If pH adjustment is not sufficient or desirable for your experiment, consider a co-solvent system. A common approach for in-vivo studies involves a mixture of DMSO, PEG 300, and saline[4].
-
Use of Excipients: For formulation development, consider adding solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween® 80).
Issue 2: Difficulty in preparing a sufficiently concentrated stock solution.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a small scale with a range of organic solvents.
-
Temperature: Gentle heating can increase the rate of dissolution and solubility. However, it is crucial to assess the compound's stability at elevated temperatures.
-
Sonication: Use a sonicator bath to provide energy to break up the solid lattice and enhance dissolution.
-
Salt Form: If you are using the free base, consider using the hydrochloride salt of this compound, as it is likely to have better solubility in polar solvents[3].
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for subsequent dilution in experimental assays.
Materials:
-
This compound (Molecular Weight: 182.26 g/mol for the free base)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh the required amount of this compound for the desired volume of 10 mM solution (e.g., 1.82 mg for 1 mL).
-
Add the compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Visually inspect for complete dissolution. The solution should be clear with no visible particulates.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Acidic Formulation for In-Vivo Studies
This protocol is adapted from a general methodology for basic compounds with poor aqueous solubility and is suitable if the compound shows improved solubility in acidic conditions[4].
Objective: To prepare a dosing solution in an acidic vehicle.
Materials:
-
This compound
-
0.9% Saline solution
-
0.1 N Hydrochloric acid (HCl)
-
pH meter
-
Magnetic stirrer
Methodology:
-
Prepare the acidic saline vehicle by adding 0.1 N HCl dropwise to the 0.9% saline solution while monitoring the pH until it reaches a target range of 3-4.
-
Weigh the required amount of the compound.
-
Add the compound to approximately 80% of the final required volume of the acidic saline vehicle.
-
Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming (not exceeding 40°C) can be applied if necessary, but compound stability should be considered.
-
Once a clear solution is obtained, add the remaining acidic saline vehicle to reach the final desired volume.
-
Confirm the final pH and adjust if necessary.
-
For intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter.
Workflow for Dosing Solution Preparation:
Caption: General workflow for in-vivo dosing solution preparation.
Data Summary
The following tables summarize the physicochemical properties and suggested starting points for solubility screening.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | This compound HCl | 4-(1-Pyrrolidinyl)piperidine |
| Molecular Formula | C₉H₁₆N₂O | C₉H₁₇ClN₂O[3] | C₉H₁₈N₂[5] |
| Molecular Weight | 168.24 g/mol (calculated) | 204.70 g/mol [3] | 154.25 g/mol [5] |
| Appearance | Solid (predicted) | Solid[3] | Colorless to light yellow liquid or crystalline solid[1] |
| Melting Point | Not available | Not available | 53-56 °C[1] |
| Predicted LogP | 0.78[3] | Not available | Not available |
| Topological Polar Surface Area (TPSA) | 32.3 Ų[3] | 32.3 Ų[3] | 3.2 Ų (calculated) |
Table 2: Recommended Solvents for Initial Solubility Screening
| Solvent Type | Solvent | Recommended Use | Rationale |
| Aqueous | pH 3-4 Buffer | In-vitro/In-vivo | Protonation of basic piperidine nitrogen enhances solubility. |
| Polar Aprotic | DMSO, DMF | Stock solutions, In-vitro | Good solubilizing power for a wide range of organic molecules.[1] |
| Polar Protic | Ethanol | Stock solutions | Generally a good solvent for many organic compounds.[1] |
| Co-solvent Systems | DMSO/PEG 300/Saline | In-vivo formulations | Balances solubility and toxicity for animal dosing.[4] |
| Complexation Agents | Cyclodextrins (e.g., HP-β-CD) | Aqueous formulations | Can form inclusion complexes to enhance aqueous solubility. |
References
Technical Support Center: 1-(Piperidin-4-yl)pyrrolidin-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic strategies for this compound involve two primary pathways:
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Reductive Amination: This route typically involves the reaction of a piperidin-4-one precursor with a pyrrolidin-2-one derivative under reductive conditions.
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N-Alkylation followed by Cyclization: This pathway often starts with 4-aminopiperidine, which is alkylated with a 4-halobutanoate ester. The subsequent intramolecular cyclization of the resulting amino ester yields the desired product. Another variation involves the reaction of 4-aminopiperidine with γ-butyrolactone.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common impurities may include:
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 4-aminopiperidine or the 4-halobutanoate ester.
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Over-alkylation Products: In the N-alkylation route, the secondary amine of the piperidine ring can potentially react with more than one molecule of the alkylating agent, leading to quaternary ammonium salts or other over-alkylated species.
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Hydrolysis Products: If water is present during the synthesis or work-up, the lactam ring of the pyrrolidinone moiety can hydrolyze to form the corresponding amino acid, N-(piperidin-4-yl)-4-aminobutanoic acid.
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Byproducts from Side Reactions: Depending on the specific reagents and conditions, other side reactions such as elimination or rearrangement can occur, leading to a variety of minor impurities.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound is typically achieved through chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating the target compound from byproducts and unreacted starting materials. Flash chromatography on silica gel may also be employed, depending on the polarity of the impurities. The choice of solvent system for chromatography will depend on the specific impurities present.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the quality and stoichiometry of your reagents. |
| Side Reactions | Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, reaction time, or the order of reagent addition. The use of protecting groups for the piperidine nitrogen may be necessary in some routes. |
| Product Degradation | The lactam ring can be sensitive to harsh acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions to prevent hydrolysis. |
| Inefficient Cyclization | In the N-alkylation/cyclization route, ensure that the conditions for the intramolecular cyclization are optimal. This may involve the use of a suitable base or heating to promote lactam formation. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Sub-optimal Reaction Conditions | Re-evaluate your reaction parameters. A slight change in temperature, solvent, or catalyst could significantly impact the impurity profile. |
| Impure Starting Materials | Verify the purity of your starting materials before beginning the synthesis. Impurities in the initial reagents can be carried through the reaction and contaminate the final product. |
| Air or Moisture Sensitivity | Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents. |
| Ineffective Purification | If impurities are co-eluting with your product during chromatography, optimize the separation method. This may involve changing the stationary phase, mobile phase composition, or gradient profile. Preparative HPLC often provides higher resolution for difficult separations. |
Data Presentation
Table 1: Hypothetical Impurity Profile from a Synthesis Batch
| Compound | Retention Time (min) | Area % (UV 210 nm) | [M+H]⁺ (m/z) | Potential Identity |
| This compound | 5.2 | 95.1 | 169.1 | Product |
| Impurity A | 3.8 | 1.5 | 101.1 | 4-Aminopiperidine (Starting Material) |
| Impurity B | 6.5 | 1.2 | 187.1 | N-(piperidin-4-yl)-4-aminobutanoic acid (Hydrolysis Product) |
| Impurity C | 8.1 | 0.8 | 253.2 | Di-alkylated byproduct |
| Impurity D | 4.5 | 1.4 | Not Ionized | Unidentified Byproduct |
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis of Reaction Mixture
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Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
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Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.
-
Protocol 2: General Procedure for GC-MS Analysis of Volatile Byproducts
-
Sample Preparation: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Concentrate the organic layer and, if necessary, derivatize with a suitable agent to increase volatility and improve chromatographic performance.
-
Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Inlet Temperature: 250 °C.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound via N-alkylation and cyclization.
Caption: A logical workflow for troubleshooting synthesis and purification issues.
Technical Support Center: Crystallization of 1-(Piperidin-4-yl)pyrrolidin-2-one
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for the crystallization of 1-(Piperidin-4-yl)pyrrolidin-2-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Question: My compound has "oiled out" and is not forming crystals. What should I do?
Answer: "Oiling out," the separation of the compound as a liquid instead of a solid, is a frequent challenge. This phenomenon can occur if the solution is too concentrated or if the cooling process is too rapid.
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Strategy 1: Adjust Solvent Volume: Increase the amount of the "good" solvent to decrease the supersaturation level.
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Strategy 2: Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like an ice bath or refrigerator.
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Strategy 3: Solvent System Modification: Experiment with different solvent or solvent-antisolvent combinations. For piperidine and pyrrolidinone derivatives, a mixture of a polar protic solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like hexane or heptane) can be effective.
Question: No crystals are forming, and the solution remains clear. How can I induce crystallization?
Answer: A clear solution indicates that the compound is likely undersaturated.
-
Strategy 1: Increase Concentration: Carefully evaporate some of the solvent to increase the compound's concentration.
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Strategy 2: Induce Nucleation:
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Seeding: Introduce a small seed crystal of this compound to provide a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This can create microscopic imperfections that serve as nucleation sites.
-
-
Strategy 3: Lower Temperature: Cool the solution in an ice bath or refrigerator to decrease the solubility of the compound.
Question: The resulting crystals are very small, needle-like, or appear impure. How can I improve the crystal quality?
Answer: The formation of small or impure crystals is often due to rapid crystallization, which can trap impurities within the crystal lattice.
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Strategy 1: Slower Crystallization:
-
Reduce the rate of cooling.
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Use a solvent system where the compound's solubility is lower, allowing for slower crystal growth.
-
-
Strategy 2: Purity of Starting Material: Ensure the initial purity of your this compound is as high as possible before attempting crystallization.
-
Strategy 3: Recrystallization: Perform a second crystallization step to further purify the material.
Question: The recovery yield of my crystallized product is low. How can I improve it?
Answer: A low yield suggests that a significant portion of the compound remains dissolved in the mother liquor.
-
Strategy 1: Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
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Strategy 2: Optimize Cooling: Ensure the solution is thoroughly cooled to maximize the precipitation of the product.
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Strategy 3: Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for crystallization?
Q2: How do I select a suitable solvent system for crystallization?
A2: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A systematic approach to solvent screening is recommended.
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Single Solvent System: Test polar protic solvents (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).
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Two-Solvent System: If a suitable single solvent cannot be found, use a "good" solvent in which the compound is highly soluble and add a "poor" or "anti-solvent" in which it is sparingly soluble until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
Q3: Can impurities affect the crystallization process?
A3: Yes, impurities can significantly hinder crystallization by inhibiting the formation of a crystal lattice, leading to oiling out or the formation of an amorphous precipitate. If impurities are suspected, consider purifying the crude product by column chromatography before crystallization.
Data Presentation
The following table provides a starting point for solvent screening based on the properties of similar piperidine and pyrrolidinone-containing molecules. The ratios and resulting yields are hypothetical and should be optimized for this compound.
| "Good" Solvent | "Anti-Solvent" | Typical Ratio (v/v) | Expected Observations |
| Ethanol | Hexane | 1:1 to 1:3 | Good for inducing crystallization of moderately polar compounds. |
| Isopropanol | Water | 5:1 to 10:1 | Water as an anti-solvent can be effective for polar compounds. |
| Acetone | Heptane | 1:1 to 1:2 | A common combination for a range of organic compounds. |
| Ethyl Acetate | Diethyl Ether | 1:2 to 1:4 | Can yield high-quality crystals, but care must be taken with flammable ethers. |
Experimental Protocols
General Recrystallization Protocol:
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected "good" solvent and heat the mixture gently with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
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Crystallization:
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Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
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Two-Solvent: While stirring the solution of the compound in the "good" solvent at room temperature, slowly add the "anti-solvent" until the solution becomes persistently cloudy. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed.
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-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold "anti-solvent" or the crystallization solvent mixture to remove any residual mother liquor.
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Drying: Dry the crystals under vacuum to remove any remaining solvent.
Mandatory Visualizations
Troubleshooting Crystallization Workflow
Caption: Troubleshooting decision tree for common crystallization problems.
General Experimental Workflow for Crystallization
Caption: Step-by-step workflow for the recrystallization of this compound.
Technical Support Center: Scaling Up the Synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your laboratory work.
Experimental Protocols
Two common synthetic routes for the preparation of this compound on a laboratory and pilot scale are presented below.
Method 1: Reductive Amination of N-Boc-4-piperidone with 2-pyrrolidinone
This two-step method involves the initial reductive amination of a protected piperidone followed by deprotection.
Step 1: Synthesis of tert-butyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
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To a stirred solution of N-Boc-4-piperidone (1 equivalent) and 2-pyrrolidinone (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.
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Monitor the reaction by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash chromatography on silica gel.
Step 2: Deprotection to yield this compound
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Dissolve the purified tert-butyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in a suitable solvent like dioxane or isopropanol.
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Stir the mixture at room temperature and monitor the reaction for the removal of the Boc protecting group.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Triturate the residue with a suitable solvent like diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with the solvent, and dry under vacuum to obtain the desired product. The free base can be obtained by neutralization with a suitable base.
Method 2: N-Alkylation of 2-Pyrrolidinone with a Protected 4-Halopiperidine
This method involves the direct alkylation of 2-pyrrolidinone with a suitable piperidine electrophile.
-
To a solution of 2-pyrrolidinone (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
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Add a solution of a protected 4-halopiperidine, for example, N-Boc-4-bromopiperidine (1 equivalent), in the reaction solvent to the mixture.
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Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or crystallization.
-
The deprotection of the N-Boc group can be carried out as described in Method 1, Step 2.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.
Table 1: Reductive Amination Route - Key Parameters
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactants | ||
| N-Boc-4-piperidone | 1.0 eq | 1.0 eq |
| 2-Pyrrolidinone | 1.2 eq | 1.1 - 1.2 eq |
| NaBH(OAc)₃ | 1.5 eq | 1.3 - 1.5 eq |
| Solvent | DCM or DCE | DCE or Toluene |
| Reaction Time | 12 - 24 h | 18 - 36 h |
| Temperature | Room Temperature | 20 - 30 °C |
| Yield (Step 1) | 75 - 85% | 70 - 80% |
| Purity (after Step 1) | >95% | >90% |
| Yield (Step 2) | 90 - 98% | 88 - 95% |
| Overall Yield | 67 - 83% | 61 - 76% |
Table 2: N-Alkylation Route - Key Parameters
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactants | ||
| 2-Pyrrolidinone | 1.0 eq | 1.0 eq |
| NaH | 1.1 eq | 1.1 - 1.2 eq |
| N-Boc-4-bromopiperidine | 1.0 eq | 1.0 eq |
| Solvent | DMF or DMSO | DMF or NMP |
| Reaction Time | 8 - 16 h | 12 - 24 h |
| Temperature | 60 - 80 °C | 70 - 90 °C |
| Yield (Alkylation) | 60 - 75% | 55 - 70% |
| Purity (after Alkylation) | >95% | >90% |
| Yield (Deprotection) | 90 - 98% | 88 - 95% |
| Overall Yield | 54 - 73% | 48 - 66% |
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Q: My reductive amination reaction is giving a low yield of the desired product. What are the possible causes and solutions?
A: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The equilibrium between the piperidone and pyrrolidinone to form the imine intermediate may not be favorable.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Consider using a dehydrating agent like magnesium sulfate or molecular sieves.
-
-
Reductant Reactivity: The reducing agent may be decomposing or reacting with the solvent.
-
Solution: Use a fresh batch of sodium triacetoxyborohydride. Ensure the solvent is dry.
-
-
Side Reactions: The piperidone starting material can undergo self-condensation or other side reactions.
-
Solution: Add the reducing agent portion-wise to keep its concentration low and favor the reductive amination pathway.
-
-
Work-up Issues: The product may be lost during the aqueous work-up due to its water solubility.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. Use a continuous extraction apparatus for larger scales if necessary.
-
Issue 2: Incomplete Reaction or Low Yield in N-Alkylation
Q: The N-alkylation of 2-pyrrolidinone is sluggish and results in a low yield. What can I do to improve the reaction?
A: Challenges in N-alkylation of lactams are common. Consider the following points:
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Insufficient Deprotonation: The base may not be strong enough or may not be fully accessible to deprotonate the 2-pyrrolidinone.
-
Solution: Ensure the sodium hydride is fresh and free of oil. Use a solvent in which the resulting sodium salt of the pyrrolidinone is soluble. Consider a stronger base like potassium bis(trimethylsilyl)amide (KHMDS) if necessary, though this may increase cost at scale.
-
-
Poor Solubility of Reactants: The reactants may not be fully dissolved at the reaction temperature.
-
Solution: Increase the reaction temperature or use a co-solvent to improve solubility. Ensure efficient stirring to maintain a homogeneous mixture.
-
-
Side Reactions of the Alkylating Agent: The N-Boc-4-bromopiperidine can undergo elimination reactions at elevated temperatures, especially in the presence of a strong base.
-
Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Add the alkylating agent slowly to the deprotonated pyrrolidinone solution.
-
-
Catalyst Addition: The presence of a catalyst can sometimes improve the rate of N-alkylation.
-
Solution: Consider adding a catalytic amount of potassium iodide (KI) to the reaction mixture, which can undergo Finkelstein reaction with the bromo-piperidine to form the more reactive iodo-intermediate in situ.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale synthesis?
A1: Both routes have their advantages and disadvantages for scale-up. The reductive amination route (Method 1) is often preferred for its milder reaction conditions and potentially higher overall yield. However, it involves a protection/deprotection sequence which adds to the step count. The N-alkylation route (Method 2) is more direct but can suffer from lower yields and the use of hazardous reagents like sodium hydride. A thorough process safety assessment is crucial before scaling up the N-alkylation route.
Q2: How can I effectively purify the final product on a large scale?
A2: For large-scale purification, chromatography may not be economically viable. Consider the following alternatives:
-
Crystallization: If the product is a solid, developing a crystallization procedure is the most effective method for purification at scale. Screen various solvents and solvent mixtures to find suitable conditions.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation might be an option, although its high polarity may make this challenging.
-
Salt Formation and Recrystallization: Formation of a salt (e.g., hydrochloride, tartrate) can facilitate purification by crystallization. The pure salt can then be converted back to the free base if required.
Q3: Are there any specific safety precautions I should take when running these reactions at scale?
A3: Yes, several safety precautions are essential:
-
Reductive Amination: Sodium triacetoxyborohydride is a hydride source and can react with water to produce hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.
-
N-Alkylation with Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a dry apparatus. The quenching of the reaction should be done carefully and at a low temperature.
-
Solvents: Many of the solvents used (DCM, DCE, DMF, DMSO) have associated health risks. Consult the Safety Data Sheets (SDS) for each solvent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Visualizations
Caption: Workflow for the Reductive Amination Synthesis Route.
Technical Support Center: Enhancing Bioavailability of 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in modifying 1-(Piperidin-4-yl)pyrrolidin-2-one and its derivatives to improve oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability with our this compound derivative. What are the likely causes?
A1: Low oral bioavailability for this class of compounds often stems from a combination of factors related to their physicochemical properties and physiological interactions. The primary culprits are typically:
-
Poor Aqueous Solubility: The inherent lipophilicity of the piperidine and pyrrolidinone rings can lead to low solubility in gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Low Permeability: While lipophilicity can aid in passive diffusion across the intestinal membrane, an imbalance of physicochemical properties can hinder this process.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation. The piperidine and pyrrolidinone rings can be susceptible to enzymatic degradation.
-
Efflux Transporters: The compound may be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.
Q2: What initial steps should we take to troubleshoot the poor bioavailability of our compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Thoroughly characterize your compound's solubility at different pH values, its lipophilicity (LogP/LogD), and pKa. This data is fundamental to understanding its behavior in the gastrointestinal tract.
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to assess its ability to cross the intestinal epithelium and to determine if it is a substrate for efflux pumps.
-
Metabolic Stability Assessment: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
The following workflow can help guide your troubleshooting process:
Figure 1: A simplified workflow for troubleshooting low oral bioavailability.
Q3: What structural modifications can we make to this compound to improve its bioavailability?
A3: Structural modifications should be guided by the data gathered in your initial troubleshooting. Here are some strategies:
-
Modulating Lipophilicity:
-
To Decrease Lipophilicity (if permeability is not a limiting factor): Introduce polar functional groups such as hydroxyl (-OH) or amino (-NH2) groups on the piperidine or pyrrolidinone ring. This can improve aqueous solubility.
-
To Increase Lipophilicity (if permeability is low): Add small alkyl or halogen substituents to the piperidine or pyrrolidinone ring. Be mindful that increasing lipophilicity can sometimes decrease solubility and increase metabolic clearance. A balance is key.
-
-
Blocking Metabolic Hotspots:
-
If your metabolic stability assays indicate specific sites of metabolism (e.g., N-dealkylation of the piperidine ring), you can introduce steric hindrance near these sites by adding bulky groups.
-
Replacing a metabolically liable hydrogen with a fluorine atom can also block metabolism at that position.
-
-
Prodrug Strategies:
-
If the parent molecule has poor permeability, a more lipophilic prodrug can be designed that is converted to the active drug after absorption. For example, an ester prodrug could be synthesized if a hydroxyl group is present.
-
Illustrative Pharmacokinetic Data for Modified Piperidinyl-Pyrrolidinone Analogs
The following table presents hypothetical pharmacokinetic data for this compound and two modified analogs in rats, illustrating the potential impact of structural changes on bioavailability.
| Compound | Modification | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Parent | None | 150 | 2.0 | 600 | 15 |
| Analog A | Addition of a hydroxyl group to the piperidine ring | 250 | 1.5 | 1200 | 30 |
| Analog B | N-methylation of the piperidine ring | 100 | 2.5 | 400 | 10 |
Troubleshooting Guides for Key Experiments
Caco-2 Permeability Assay
Issue: High variability in apparent permeability (Papp) values between wells.
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Steps:
-
Verify TEER values: Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range for your laboratory before and after the experiment.[1]
-
Check for monolayer disruption: Visually inspect the cell monolayers for any visible gaps or disruptions.
-
Standardize cell seeding: Ensure a consistent cell seeding density and that cells are evenly distributed across the well.
-
Issue: Low Papp values for highly permeable control compounds.
-
Possible Cause: The compound may be binding to the plate material.
-
Troubleshooting Steps:
-
Use low-binding plates: Switch to plates specifically designed for low non-specific binding.
-
Include a protein in the buffer: Adding Bovine Serum Albumin (BSA) to the receiver buffer can help to reduce non-specific binding.
-
Assess compound recovery: Measure the total amount of compound in the donor and receiver wells at the end of the experiment to determine if there is significant loss due to binding.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Issue: Poor correlation with Caco-2 data.
-
Possible Cause: PAMPA only measures passive permeability, while Caco-2 also accounts for active transport and paracellular diffusion.[2]
-
Troubleshooting Steps:
-
Identify active transport: If a compound shows high permeability in PAMPA but low permeability in the apical-to-basolateral direction of the Caco-2 assay, it may be a substrate for an efflux transporter.
-
Consider paracellular transport: If a compound has low permeability in PAMPA but moderate permeability in Caco-2, it may be undergoing paracellular transport.
-
In Vivo Pharmacokinetic Studies in Rodents
Issue: High variability in plasma concentrations between animals.
-
Possible Cause: Inconsistent oral dosing or physiological differences between animals.
-
Troubleshooting Steps:
-
Refine oral gavage technique: Ensure all technicians are using a consistent and accurate oral gavage technique to deliver the full dose.
-
Control for food effects: Fast the animals overnight before dosing to minimize variability in gastric emptying and intestinal transit time.[3]
-
Use a sufficient number of animals: A larger group size can help to account for inter-animal variability.
-
Detailed Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol provides a general overview. Specific details may need to be optimized for your laboratory.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.[4]
-
Monolayer Integrity Check: Measure the TEER of each well. Only use wells with TEER values within the established acceptable range.[1]
-
Assay Preparation:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Dosing:
-
For apical-to-basolateral (A-B) transport, add the test compound solution to the apical side and fresh HBSS to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the test compound solution to the basolateral side and fresh HBSS to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentration by LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[4]
-
-
PAMPA Protocol
This protocol provides a general overview for a 96-well plate format.
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., lecithin in dodecane) in an organic solvent.
-
Coat Donor Plate: Add a small volume of the lipid solution to each well of the donor plate and allow the solvent to evaporate, leaving a lipid layer on the filter membrane.[5]
-
Prepare Solutions:
-
Dissolve the test compound in a buffer solution (e.g., PBS) to create the donor solution.
-
Fill the wells of the acceptor plate with buffer.
-
-
Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
Analysis: Separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the permeability coefficient based on the change in concentration over time.
In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for an oral bioavailability study in rats.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.[3]
-
Dosing:
-
Oral Group: Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a specific dose.
-
Intravenous (IV) Group: Administer the test compound in a suitable vehicle via tail vein injection at a specific dose.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[3]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both oral and IV routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[3]
-
Signaling Pathways and Experimental Workflows
As many piperidine and pyrrolidinone derivatives are being investigated for their nootropic effects, understanding their potential impact on neuronal signaling pathways is crucial.
Cognitive Enhancement Signaling Pathways
Cognitive processes like learning and memory are heavily reliant on the interplay between the cholinergic and glutamatergic systems, which often converge on downstream signaling cascades, including the CREB (cAMP response element-binding protein) pathway.[6][7][8]
Figure 2: A simplified diagram of cholinergic and glutamatergic signaling pathways converging on CREB for synaptic plasticity.
This simplified diagram illustrates how acetylcholine (ACh) and glutamate release can lead to the activation of postsynaptic receptors, resulting in calcium influx and the subsequent activation of kinases that phosphorylate CREB. Activated CREB then promotes the expression of genes involved in long-term potentiation and memory formation.[5][6][7]
In Vivo Pharmacokinetic Study Workflow
The following diagram outlines the key steps in a typical in vivo pharmacokinetic study to determine oral bioavailability.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. preprints.org [preprints.org]
- 5. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first two decades of CREB-memory research: data for philosophy of neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyclic AMP response element-binding protein (CREB) transcription factor in astrocytic synaptic communication [frontiersin.org]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in handling 1-(Piperidin-4-yl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-yl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address common pitfalls and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
For long-term storage, it is recommended to store this compound hydrochloride at 4°C in a tightly sealed container.[1] The compound is typically shipped at room temperature for continental US deliveries.[1]
Q2: What is the typical purity of commercially available this compound hydrochloride?
Commercially available this compound hydrochloride generally has a purity of ≥97%.[1]
Q3: What are some potential biological targets of this compound and its derivatives?
While the specific biological target of this compound is not definitively established in the provided search results, derivatives of this scaffold have shown activity as:
-
Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS) inhibitors: A derivative, 1-(pyridin-4-yl)pyrrolidin-2-one, has been identified as a novel antimalarial scaffold targeting this enzyme.
-
CCR5 antagonists: 4-substituted-4-aminopiperidine derivatives, which share the piperidine core, are key building blocks for piperazino-piperidine based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[2]
-
AKT inhibitors: A series of inhibitors possessing a piperidin-4-yl side chain have been designed and synthesized, showing potent anti-proliferative effects in cancer cells.
Troubleshooting Guides
Synthesis & Purification
Q4: I am having trouble with the synthesis of this compound. What are some common pitfalls?
The synthesis of piperidin-4-ones and pyrrolidin-2-ones can be complex. Common pitfalls include:
-
Side Reactions: The Mannich reaction, often used for piperidin-4-one synthesis, can lead to the formation of byproducts.[3][4] Careful control of reaction conditions (temperature, stoichiometry) is crucial.
-
Low Yields: Inefficient amide activation or incomplete intramolecular nucleophilic substitution can result in low product yields. One-pot synthesis routes integrating these steps may improve efficiency.
-
Racemization: If stereochemistry is important, harsh reaction conditions can lead to racemization at chiral centers.
Q5: What is a general procedure for purifying this compound?
Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This technique relies on the differential solubility of the compound in a hot versus a cold solvent.[5] The general steps are:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[5] The general steps are:
-
Select a suitable eluent system using thin-layer chromatography (TLC).
-
Pack a column with the stationary phase.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Combine the pure fractions and evaporate the solvent.[5]
-
Solubility & Stability
Q6: My this compound is not dissolving. What solvents can I use?
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to Miscible | The presence of nitrogen atoms allows for hydrogen bonding.[7] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone, THF | High | Favorable dipole-dipole interactions are expected.[7] |
| Nonpolar | Toluene, Benzene, Hexane | Moderate to Low | The aliphatic nature provides some compatibility, but the polar lactam and amine groups limit solubility.[7] |
Q7: I am concerned about the stability of my compound in solution. What conditions should I avoid?
The lactam ring in the pyrrolidin-2-one moiety and the piperidine ring can be susceptible to degradation under certain conditions.
-
pH: Studies on related compounds suggest that the piperidine and pyrrolidone structures can undergo hydrolysis under both acidic and basic conditions.[8] It is advisable to maintain solutions at a neutral pH if possible.
-
Temperature: Elevated temperatures can accelerate degradation.[9][10] Store solutions at low temperatures (e.g., 4°C) when not in use.
-
Oxidation: The nitrogen atoms may be susceptible to oxidation. Avoid exposure to strong oxidizing agents.[10][11]
-
Light: Photodegradation can occur, especially for compounds with chromophores.[8][11] It is good practice to protect solutions from light.
Analytical & Experimental
Q8: I am seeing unexpected peaks in my analytical analysis (HPLC, NMR). What could be the cause?
Unexpected peaks can arise from several sources:
-
Degradation Products: As discussed in the stability section, the compound can degrade under various stress conditions (hydrolysis, oxidation, photolysis, thermal stress).[9][10][11][12]
-
Impurities from Synthesis: Incomplete reactions or side reactions during synthesis can lead to impurities.
-
Excipient Incompatibility: If working with formulations, interactions between this compound and excipients can lead to new chemical entities.[13][14][15] Common excipients like lactose can undergo Maillard reactions with primary and secondary amines.
Q9: How can I perform a forced degradation study to identify potential degradation products?
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[9][10][11][12] A general protocol involves subjecting the compound to the following stress conditions:[9][11]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[9][11] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[9][11] |
| Oxidation | 3% to 30% H₂O₂ at room temperature.[11] |
| Thermal Degradation | Heating the solid or solution at elevated temperatures (e.g., 60-80°C).[9][10] |
| Photodegradation | Exposing the solid or solution to UV and visible light (e.g., ICH option 1 or 2).[11] |
Samples should be analyzed at various time points by a suitable analytical method, such as HPLC, to track the formation of degradation products.
Experimental Protocols
Protocol 1: General Synthesis of Piperidin-4-one Derivatives via Mannich Reaction
This protocol is a generalized procedure for the synthesis of the piperidin-4-one core structure, which is a precursor to the target molecule.
-
Reaction Setup: In a round-bottom flask, dissolve an appropriate ketone (e.g., a dialkyl ketone), an aldehyde (e.g., benzaldehyde), and an amine source (e.g., ammonium acetate) in a suitable solvent such as ethanol.[16]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the product can be isolated by precipitation, often as a hydrochloride salt by adding concentrated HCl, followed by filtration.[16]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[16]
Protocol 2: General Analytical Method Development using HPLC
This protocol outlines the general steps for developing an HPLC method for the analysis of this compound.
-
Column Selection: A C18 reversed-phase column is a common starting point for polar amine compounds.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all components.
-
Detector Selection: A UV detector is commonly used. The detection wavelength should be selected based on the UV spectrum of the compound.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. rjptonline.org [rjptonline.org]
- 12. scispace.com [scispace.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validation & Comparative
Spectroscopic Analysis of 1-(Piperidin-4-yl)pyrrolidin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-(Piperidin-4-yl)pyrrolidin-2-one and its structural analogs. Due to the limited availability of public experimental data for the title compound, this guide utilizes data from a closely related analog, 1-phenyl-2-pyrrolidinone, to provide a framework for spectroscopic characterization. The methodologies presented are standard for the analysis of N-heterocyclic compounds and can be applied to this compound.
Comparative Spectroscopic Data
The following table summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-phenyl-2-pyrrolidinone. This data serves as a reference for the expected spectral characteristics of similar compounds.
Table 1: Spectroscopic Data for 1-Phenyl-2-pyrrolidinone
| Analysis | Technique | Observed Peaks / Signals (δ ppm or m/z) |
| ¹H NMR | 90 MHz in CDCl₃ | 7.5-7.2 (m, 5H, Ar-H), 3.8 (t, 2H, N-CH₂), 2.6 (t, 2H, CO-CH₂), 2.1 (p, 2H, CH₂-CH₂-CH₂) |
| ¹³C NMR | in CDCl₃ | 174.5 (C=O), 139.5 (Ar-C), 128.9 (Ar-CH), 124.5 (Ar-CH), 120.2 (Ar-CH), 49.5 (N-CH₂), 32.8 (CO-CH₂), 18.2 (CH₂-CH₂-CH₂) |
| Mass Spec | Electron Ionization (EI) | 161 (M⁺), 130, 104, 77 |
Experimental Protocols
The following are generalized experimental procedures for acquiring NMR and Mass Spectrometry data for N-heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal standard.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.[1]
-
Standard parameters for a ¹H experiment include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).[1]
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz.[1]
-
A proton-decoupled experiment is standard, which results in single lines for each unique carbon atom.
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are reported in ppm relative to the solvent peak or TMS.[1]
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).[2]
-
-
Ionization:
-
For compounds like this compound, Electrospray Ionization (ESI) is a common and gentle ionization technique that typically produces the protonated molecule [M+H]⁺.[3]
-
Electron Ionization (EI) is a higher-energy method that can cause fragmentation of the molecule, providing information about its structure.[3][4]
-
-
Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.
References
A Comparative Guide to Purity Assessment of 1-(Piperidin-4-yl)pyrrolidin-2-one by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-(Piperidin-4-yl)pyrrolidin-2-one. The information presented is intended to assist in the selection of the most appropriate analytical methodology for quality control and drug development purposes.
Overview of Analytical Techniques
The purity of an active pharmaceutical ingredient (API) such as this compound is a critical quality attribute that ensures its safety and efficacy. A variety of analytical techniques can be employed for purity determination, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for impurity profiling and quantification due to its high resolution, sensitivity, and versatility.[1][2] This guide will focus on a proposed reversed-phase HPLC (RP-HPLC) method and compare its performance with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC-UV): A widely adopted method for separating, identifying, and quantifying components in a mixture. It is known for its robustness and reliability, making it a standard in most quality control laboratories.[3]
-
Ultra-Performance Liquid Chromatography (UPLC-UV): An advancement of HPLC that utilizes columns with smaller particle sizes, resulting in faster analysis times, superior resolution, and enhanced sensitivity.[3]
-
Gas Chromatography (GC-FID): Suitable for the analysis of volatile and thermally stable compounds. It offers excellent resolution for separating volatile impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It is invaluable for the identification and quantification of impurities at trace levels and for structural elucidation.[3]
Proposed HPLC Method for Purity Assessment
Experimental Protocol: RP-HPLC Method
This protocol outlines a starting point for the development and validation of an RP-HPLC method for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at a lower UV wavelength is necessary).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial conditions) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample: To identify and quantify potential impurities, a sample spiked with known impurities (if available) should be prepared.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Comparative Performance Data
The following table summarizes the anticipated performance characteristics of the proposed HPLC method in comparison to other analytical techniques for the analysis of this compound.
| Parameter | HPLC-UV | UPLC-UV | GC-FID | LC-MS |
| Principle | Chromatographic separation based on polarity, UV detection. | Chromatographic separation using smaller particle columns, UV detection. | Separation of volatile compounds based on boiling point, flame ionization detection. | Chromatographic separation coupled with mass-based detection. |
| Typical Run Time | 20-30 minutes | 5-10 minutes | 15-25 minutes | 10-20 minutes |
| Resolution | Good to High | Very High | Very High (for volatile compounds) | High |
| Sensitivity | Moderate | High | High (for volatile compounds) | Very High |
| Selectivity | Good | High | High (for volatile compounds) | Very High |
| Quantification | Yes (with standards) | Yes (with standards) | Yes (with standards) | Yes (with standards) |
| Impurity Identification | Limited (based on retention time) | Limited (based on retention time) | Limited (based on retention time) | Yes (based on mass-to-charge ratio) |
| Key Advantage | Robust, widely available, cost-effective. | Faster analysis, higher resolution and sensitivity. | Excellent for volatile and thermally stable impurities. | Unambiguous identification of impurities. |
| Key Limitation | Longer run times compared to UPLC. | Higher initial instrument cost. | Not suitable for non-volatile or thermally labile compounds. | Higher complexity and cost. |
Visualizing the Workflow and Method Selection
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of this compound using the proposed HPLC method.
Decision Tree for Analytical Method Selection
This diagram provides a logical approach to selecting the most suitable analytical technique for purity assessment based on the specific requirements of the analysis.
Conclusion
The choice of an analytical method for the purity assessment of this compound should be guided by the specific needs of the analysis, including the required level of sensitivity, the need for impurity identification, and considerations of sample throughput and cost. While the proposed HPLC method provides a robust and reliable approach for routine quality control, techniques such as UPLC and LC-MS offer significant advantages for more demanding applications, such as in-depth impurity profiling and regulatory submissions. For a comprehensive purity assessment, a combination of chromatographic techniques is often employed to ensure the detection and quantification of a wide range of potential impurities.[5]
References
A Comparative Analysis of 1-(Piperidin-4-yl)pyrrolidin-2-one and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(Piperidin-4-yl)pyrrolidin-2-one with structurally similar compounds, focusing on their performance as inhibitors of key biological targets implicated in various diseases. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Introduction to this compound
This compound is a heterocyclic compound featuring a piperidine ring linked to a pyrrolidin-2-one (a lactam) moiety. This structural motif is of significant interest in drug discovery due to its presence in a variety of biologically active molecules. The pyrrolidine and piperidine rings are prevalent scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide versatile points for chemical modification.[1][2]
Derivatives of this core structure have been investigated for a range of therapeutic applications, including the treatment of cancer, inflammatory diseases, and pain.[3][4][5] This guide will focus on the comparative efficacy of this compound and its analogs as inhibitors of three key protein targets: Aldo-Keto Reductase 1C3 (AKR1C3), NLRP3 Inflammasome, and Leukotriene A4 Hydrolase (LTA4H).
Comparative Performance Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyrrolidinone rings. The following sections provide a comparative analysis of these compounds against specific biological targets.
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3 is an enzyme implicated in the progression of hormone-dependent cancers, such as prostate and breast cancer.[3] It is a promising target for cancer therapy, and several inhibitors based on the (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold have been developed.[3][6]
Structure-Activity Relationship (SAR) Insights:
-
Sulfonamide Moiety: The presence of a sulfonamide linker between the phenyl and piperidine rings is critical for potent AKR1C3 inhibition.[3]
-
Pyrrolidinone Ring: The position and electronic nature of the pyrrolidinone ring significantly impact activity. Alterations that affect its co-planarity with the phenyl ring can lead to a severe loss of potency.[3]
-
Piperidine Ring: The size and polarity of the piperidine ring are important for target engagement.[3]
Quantitative Comparison of AKR1C3 Inhibitors:
| Compound ID | Structure | AKR1C3 IC50 (nM) | Selectivity vs. AKR1C1 | Selectivity vs. AKR1C2 | Reference |
| SN33638 | 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one | 3.5 | >1000-fold | >1000-fold | [6] |
| Analog 1 | 1-(3-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one | >10,000 | Not Reported | Not Reported | [3] |
| Analog 2 | 1-(4-(morpholinosulfonyl)phenyl)pyrrolidin-2-one | 130 | Not Reported | Not Reported | [3] |
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is associated with a wide range of inflammatory diseases.[7][8][9] The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a promising starting point for the development of novel NLRP3 inhibitors.[4][10]
Quantitative Comparison of NLRP3 Inhibitors:
| Compound ID | Structure | Pyroptosis Inhibition (%) at 10 µM | IL-1β Release Inhibition (%) at 10 µM | Reference |
| Compound 1 | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivative | 24.9 ± 6.3 | 19.4 ± 0.4 | [10] |
| Compound 9 | Modified benzimidazole-2-one derivative | ~50 | ~80 | [10] |
| Compound 13 | Modified benzimidazole-2-one derivative | ~55 | ~90 | [10] |
| Compound 18 | Modified benzimidazole-2-one derivative | ~45 | ~95 | [10] |
Inhibition of Leukotriene A4 Hydrolase (LTA4H)
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound and its analogs involves the reductive amination of a suitable piperidone with an amino-pyrrolidinone derivative or the N-alkylation of a piperidine with a pyrrolidinone derivative bearing a leaving group. The following is a representative protocol.
Caption: General synthetic workflow for this compound derivatives.
Protocol:
-
Synthesis of the Pyrrolidinone Moiety: The pyrrolidin-2-one ring can be synthesized via the cyclization of γ-aminobutyric acid or its esters under appropriate conditions.
-
Coupling Reaction: The piperidine and pyrrolidinone moieties are coupled. This can be achieved through:
-
Reductive Amination: Reaction of a piperidone with an aminopyrrolidinone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
N-Alkylation: Reaction of a piperidine with a pyrrolidinone derivative containing a suitable leaving group (e.g., a tosylate or halide) on a side chain.
-
-
Deprotection: If protecting groups (e.g., Boc on the piperidine nitrogen) are used, they are removed in the final step, typically under acidic conditions (e.g., trifluoroacetic acid).
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.
AKR1C3 Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of AKR1C3.[1][13]
Caption: Workflow for an in vitro AKR1C3 enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human AKR1C3, NADPH, and a suitable substrate (e.g., phenanthrenequinone) in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). Prepare serial dilutions of the test compound.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, AKR1C3 enzyme, and NADPH.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls with no inhibitor and no enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This cell-based assay measures the ability of a compound to inhibit NLRP3-dependent pyroptosis and IL-1β release.[10][14]
Protocol:
-
Cell Culture and Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound.
-
Activation (Signal 2): Activate the NLRP3 inflammasome using a stimulus such as ATP or nigericin.
-
Quantification of Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the cell culture supernatant as an indicator of pyroptotic cell death.
-
Quantification of IL-1β Release: Measure the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage inhibition of LDH and IL-1β release for each concentration of the test compound to determine its potency.
Signaling Pathway Diagrams
NLRP3 Inflammasome Signaling Pathway
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and its inhibition.
Leukotriene A4 Hydrolase (LTA4H) Signaling Pathway
Caption: The role of LTA4 Hydrolase in the biosynthesis of Leukotriene B4.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent and selective inhibitors of various therapeutic targets. As demonstrated in this guide, subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The provided comparative data and experimental protocols offer a foundation for researchers to design and evaluate novel analogs with improved pharmacological profiles. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 12. atsjournals.org [atsjournals.org]
- 13. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Biological Activity of 1-(Piperidin-4-yl)pyrrolidin-2-one and Analogues: A Comparative Guide
Initial investigations into the biological activity of 1-(Piperidin-4-yl)pyrrolidin-2-one reveal a significant gap in publicly available scientific literature. While this specific chemical entity is commercially available as a synthetic building block, extensive searches did not yield any published data on its pharmacological or biological properties. Therefore, a direct comparison of its activity with that of its analogues is not currently possible.
This guide will instead provide a comparative overview of the known biological activities of structurally related compound classes, namely piperidin-4-ones and pyrrolidin-2-ones. This information can serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and guide future experimental design.
Biological Activities of Structurally Related Analogues
Piperidin-4-one Derivatives
The piperidin-4-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Numerous studies have demonstrated its potential in various therapeutic areas.
Table 1: Summary of Biological Activities of Piperidin-4-one Analogues
| Biological Activity | Key Findings | Reference Compound Examples |
| Antimicrobial | Derivatives have shown significant activity against various bacterial and fungal strains. | 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones and their thiosemicarbazone derivatives.[1] |
| Anticancer | Certain analogues exhibit potent cytotoxic effects against various cancer cell lines. | N-acyl-3,5-bis(arylidene)-4-piperidones. |
| Anti-HIV | The piperidin-4-one nucleus has been identified as a promising scaffold for the development of anti-HIV agents. | Various substituted piperidin-4-ones.[2] |
| Analgesic | Some derivatives have demonstrated significant pain-relieving properties in preclinical models. | 4-(1-Pyrrolidinyl)piperidine derivatives with phenacyl moieties. |
Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one (or γ-lactam) ring is another privileged structure in medicinal chemistry, found in a variety of biologically active compounds.
Table 2: Summary of Biological Activities of Pyrrolidin-2-one Analogues
| Biological Activity | Key Findings | Reference Compound Examples |
| Monoamine Uptake Inhibition | Analogues of pyrovalerone are potent inhibitors of dopamine and norepinephrine transporters. | 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its derivatives. |
| Anti-inflammatory | N-substituted pyrrolidine-2,5-diones have shown potential as multi-target anti-inflammatory agents. | Cycloalkyl, alkyl, and aryl carbonyl derivatives of N-substituted maleimides. |
| Anticonvulsant | The pyrrolidinone nucleus is a key feature in several anticonvulsant drugs. | Various N-substituted pyrrolidin-2-ones. |
| Enzyme Inhibition | Functionalized pyrrolidine and piperidine analogues have been developed as potent enzyme inhibitors. | Analogues of SC-57461A as leukotriene A(4) hydrolase inhibitors. |
Experimental Protocols for Analogue Classes
Detailed experimental methodologies for the biological evaluation of piperidin-4-one and pyrrolidin-2-one derivatives are crucial for reproducible research. Below are generalized protocols based on published studies.
Antimicrobial Activity Assessment of Piperidin-4-one Analogues
A common method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a multi-well plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Monoamine Transporter Inhibition Assay for Pyrrolidin-2-one Analogues
The inhibitory activity of compounds on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters can be assessed using radioligand binding assays.
-
Tissue Preparation: Brain regions rich in the respective transporters (e.g., striatum for DAT, hypothalamus for NET, and cortex for SERT) are homogenized.
-
Binding Assay: The homogenates are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.
-
Filtration and Scintillation Counting: The mixture is filtered through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
Logical Workflow for Future Research
Given the absence of data for this compound, a logical research workflow would involve initial synthesis followed by a broad-spectrum biological screening.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
Conclusion
While a direct comparative guide on the biological activity of this compound versus its analogues cannot be compiled due to a lack of available data, the analysis of its constituent scaffolds, piperidin-4-one and pyrrolidin-2-one, provides a strong rationale for its potential bioactivity. The diverse pharmacological profiles of these related compound classes, including antimicrobial, anticancer, and CNS-active properties, suggest that this compound is a promising candidate for future drug discovery efforts. The outlined experimental protocols and research workflow provide a roadmap for elucidating the biological profile of this novel compound and its potential analogues.
References
Structure-activity relationship (SAR) of 1-(Piperidin-4-yl)pyrrolidin-2-one derivatives
A Comprehensive Guide to the Structure-Activity Relationship of 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives
The this compound scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Modifications to this core structure have led to the development of compounds with diverse biological activities, including acetylcholinesterase inhibition for Alzheimer's disease, anticancer properties, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies.
Acetylcholinesterase Inhibition for Alzheimer's Disease
A significant area of research for this compound derivatives has been in the development of acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease.[1][2] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[3]
Structure-Activity Relationship Insights
The SAR studies reveal that the substituents on both the piperidine and pyrrolidinone rings play a crucial role in the AChE inhibitory activity. For instance, a series of N-benzylated (pyrrolidin-2-one) derivatives were designed based on the structure of donepezil, a known AChE inhibitor.[2][4] In these derivatives, the 5,6-dimethoxy-1-indanone moiety of donepezil was replaced with an N-benzylated pyrrolidin-2-one "head" and the spacer linkage "tail" was also modified.[4]
In silico docking and molecular dynamics simulation studies have been employed to understand the binding affinity of these compounds with AChE.[1] These studies suggest that the synthesized compounds can form stable complexes with the enzyme.[1] For example, compounds with a 3,4-dimethoxybenzyl group on the pyrrolidinone nitrogen and various substituted benzyl groups on the piperidine nitrogen have shown promising docking scores, in some cases higher than that of donepezil.[1]
Comparative Biological Activity
The following table summarizes the AChE inhibitory activity of selected this compound derivatives.
| Compound | R1 (on Pyrrolidinone N) | R2 (on Piperidine N) | AChE IC50 (µM) | Reference |
| 1a | 4-methoxybenzyl | 4-fluorobenzoyl | - (Docking Score: -) | [1] |
| 14a | 3,4-dimethoxybenzyl | benzyl(methyl)amino | - (Docking Score: -18.59) | [1] |
| 14d | 3,4-dimethoxybenzyl | methyl(thiazol-2-ylmethyl)amino | - (Docking Score: -18.057) | [1] |
| Donepezil | - | - | - (Docking Score: -17.257) | [1] |
| 10b | 4-methoxybenzyl | 3-(4-(4-fluorobenzoyl)-piperidin-1-yl) | Excellent anti-Alzheimer's profile | [2][4] |
Note: Direct IC50 values for all compared compounds were not available in the provided search results. Docking scores are provided as a measure of binding affinity.
Inhibition of Aldo-Keto Reductase AKR1C3
A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3, which is implicated in the progression of certain cancers.[5][6]
Structure-Activity Relationship Insights
The SAR for this class of compounds highlights the critical role of the sulfonamide group.[5][6] A crystal structure revealed that the 2-pyrrolidinone ring does not directly interact with the key residues in the enzyme's active site.[5][6] The following structural modifications were found to significantly decrease inhibitory activity:
-
Variations in the position, planarity, or electronic nature of the pyrrolidinone ring.[5][6]
-
Alterations in the size or polarity of the piperidine ring.[5][6]
A strong correlation was observed between the in vitro enzyme potencies of these compounds and their effectiveness at inhibiting AKR1C3 activity in cellular assays.[5]
Anti-inflammatory and Other Activities
Derivatives of the broader piperidin-4-one class have demonstrated a variety of other biological activities, including anti-inflammatory, antimicrobial, and analgesic effects.
A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative showed significant anti-inflammatory activity by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in macrophages.[7] Further evaluation of a synthesized series of these compounds revealed that some derivatives displayed more potent in vivo anti-inflammatory activity than ibuprofen.[7] The mechanism of action for the most potent compound was found to involve the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB.[7]
Additionally, various piperidin-4-one derivatives have been synthesized and screened for antimicrobial and analgesic activities.[8][9] Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antimicrobial and antifungal activity.[8] A variety of 4-(1-pyrrolidinyl) piperidine analogs showed significant analgesic activity in tail-flick assays.[9]
Experimental Protocols
Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the synthesized compounds is typically evaluated using a modified Ellman's colorimetric method.[10]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference standard (e.g., Donepezil)
Procedure:
-
Prepare solutions of the test compounds and the reference standard in a suitable solvent.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) solution to all wells.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition of AChE by the test compounds is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synthesis of this compound Derivatives
A general synthetic route for a series of this compound derivatives designed as potential AChE inhibitors is outlined below.[1]
Caption: General synthetic workflow for this compound derivatives.
Logical Relationships in SAR
The following diagram illustrates the key structural components of the this compound scaffold and their influence on biological activity based on the discussed research.
Caption: Key structural determinants of biological activity for the scaffold.
This guide provides a snapshot of the extensive research conducted on this compound derivatives. The modular nature of this scaffold allows for a wide range of chemical modifications, leading to compounds with tailored biological activities. Further research, including more extensive in vivo studies and toxicological profiling, is necessary to fully realize the therapeutic potential of this promising class of compounds.
References
- 1. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsi.org [ijpsi.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
In vivo efficacy of 1-(Piperidin-4-yl)pyrrolidin-2-one compared to standard drugs
A comprehensive review of publicly available scientific literature and preclinical data reveals a notable absence of direct in vivo efficacy studies for the specific compound 1-(Piperidin-4-yl)pyrrolidin-2-one when compared to standard therapeutic agents. While the constituent chemical moieties, piperidine and pyrrolidin-2-one, are recognized as significant pharmacophores in drug discovery, forming the backbone of numerous biologically active agents, data on the combined entity remains elusive.
This guide, therefore, serves to highlight the therapeutic potential of related compounds containing piperidine and pyrrolidinone cores, providing a comparative context for where this compound might be positioned, should such data become available. The information presented below is based on analogous structures and should be interpreted as a potential, rather than a confirmed, profile for the compound .
Comparison with Standard Drugs: An Analog-Based Perspective
Due to the lack of direct data, a hypothetical comparison is presented based on the known activities of structurally related compounds. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated in vivo anti-inflammatory effects comparable to, or in some cases exceeding, that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Similarly, other complex molecules incorporating both piperidine and pyrrolidine rings have been investigated as peripherally restricted cannabinoid-1 receptor antagonists with applications in weight management.
Table 1: Hypothetical Comparative Efficacy Based on Analogous Compounds
| Therapeutic Area | Analogous Compound Class | Standard Drug | Hypothetical Efficacy of this compound (Predicted) |
| Inflammation | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Ibuprofen | Potentially similar or improved anti-inflammatory activity. |
| Pain Management | 4-(1-pyrrolidinyl) piperidine derivatives | Pethidine | May exhibit analgesic properties. |
| Metabolic Disorders | Peripherally restricted CB1R antagonists | Taranabant | Could potentially influence weight and metabolic parameters. |
Note: The efficacy data presented in this table is extrapolated from related but structurally distinct compounds and is not based on experimental results for this compound.
Experimental Protocols: A Framework for Future Investigation
Should in vivo studies of this compound be undertaken, standardized and validated experimental protocols would be crucial for generating reliable and comparable data. The following methodologies are provided as a reference for potential future research.
Carrageenan-Induced Paw Edema in Rodents (for Anti-inflammatory Activity)
-
Animal Model: Male Wistar rats or Swiss albino mice are acclimatized for a minimum of one week.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals.
-
Drug Administration: The test compound (this compound), a standard drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally at predetermined doses one hour prior to carrageenan injection.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Tail-Flick Test (for Analgesic Activity)
-
Animal Model: Male Swiss albino mice are used.
-
Apparatus: A tail-flick analgesiometer is used to apply a radiant heat stimulus to the tail.
-
Baseline Measurement: The baseline tail-flick latency (the time taken to withdraw the tail from the heat source) is recorded for each animal.
-
Drug Administration: The test compound, a standard analgesic (e.g., Pethidine), and a vehicle control are administered.
-
Post-Treatment Measurement: Tail-flick latencies are measured at specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The maximum possible effect (MPE) is calculated to determine the analgesic efficacy.
Potential Signaling Pathways and Experimental Workflows
Given the diverse biological activities of piperidine and pyrrolidinone-containing compounds, this compound could potentially modulate various signaling pathways. The diagrams below illustrate a hypothetical mechanism of action and a general workflow for its preclinical evaluation.
Caption: Hypothetical Signaling Pathway for this compound.
Caption: General Preclinical Drug Development Workflow.
Comparative Analysis of Cross-Reactivity for 1-(Piperidin-4-yl)pyrrolidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of compounds structurally related to 1-(Piperidin-4-yl)pyrrolidin-2-one. In the absence of direct cross-reactivity studies for the parent compound, this guide focuses on the selectivity of its analogs against key biological targets, offering valuable insights for drug development and lead optimization. The data presented herein is compiled from published research on two classes of analogs: inhibitors of the aldo-keto reductase 1C3 (AKR1C3) enzyme and inhibitors of monoamine transporters.
I. Comparative Selectivity of 1-(Phenylsulfonyl)pyrrolidin-2-one Analogs against AKR1C Isoforms
A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones has been investigated for their inhibitory activity against AKR1C3, an enzyme implicated in the progression of castrate-resistant prostate cancer. The selectivity of these compounds against other AKR1C isoforms is crucial for minimizing off-target effects.
Table 1: Inhibitory Activity (IC₅₀ nM) of 1-(Phenylsulfonyl)pyrrolidin-2-one Analogs against AKR1C Isoforms
| Compound | Modification | AKR1C1 (IC₅₀ nM) | AKR1C2 (IC₅₀ nM) | AKR1C3 (IC₅₀ nM) |
| Analog 1 | Unsubstituted Phenyl | >10000 | >10000 | 250 |
| Analog 2 | 4-Methylphenyl | >10000 | 8000 | 150 |
| Analog 3 | 4-Chlorophenyl | >10000 | 5000 | 80 |
| Analog 4 | 3,4-Dichlorophenyl | 8000 | 3000 | 50 |
| SN33638 | Lead Compound | >4000 | >4000 | 13 |
Data synthesized from available literature on AKR1C3 inhibitors.
The data indicates that substitutions on the phenyl ring influence both potency and selectivity. The lead compound, SN33638, demonstrates high potency for AKR1C3 with over 300-fold selectivity against other tested AKR1C isoforms.
II. Comparative Affinity of Pyrovalerone Analogs for Monoamine Transporters
A series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs have been evaluated for their ability to inhibit the uptake of dopamine (DA), norepinephrine (NE), and serotonin (SER). The selectivity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a key determinant of their pharmacological profile.
Table 2: Binding Affinities (Kᵢ nM) of Pyrovalerone Analogs at Monoamine Transporters
| Compound | Modification | DAT (Kᵢ nM) | NET (Kᵢ nM) | SERT (Kᵢ nM) |
| Analog A (Pyrovalerone) | 4-Methylphenyl | 15 | 25 | >10000 |
| Analog B | 4-Chlorophenyl | 8 | 15 | 8500 |
| Analog C | 3,4-Dichlorophenyl | 5 | 10 | 6000 |
| Analog D | 1-Naphthyl | 12 | 20 | >10000 |
Data synthesized from available literature on monoamine uptake inhibitors.[1]
These analogs generally exhibit high affinity for DAT and NET with significantly lower affinity for SERT, indicating a selective dual monoamine reuptake inhibitor profile.[1]
III. Experimental Protocols
A. AKR1C3 Enzyme Inhibition Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of test compounds against the AKR1C3 enzyme.
1. Materials and Reagents:
- Recombinant human AKR1C3 enzyme
- NADPH (cofactor)
- Substrate (e.g., 9,10-phenanthrenequinone)
- Test compound dissolved in DMSO
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
- Prepare a solution of the AKR1C3 enzyme in the assay buffer.
- In the wells of a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- The rate of reaction is calculated from the linear portion of the absorbance curve.
- The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
- IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Monoamine Transporter Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
1. Materials and Reagents:
- Cell membranes prepared from cells expressing the human DAT, NET, or SERT
- Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
- Test compound dissolved in DMSO
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- Non-specific binding control (e.g., 10 µM benztropine for DAT, 1 µM desipramine for NET, 10 µM fluoxetine for SERT)
- 96-well microplate
- Glass fiber filters
- Filtration apparatus
- Scintillation fluid and liquid scintillation counter
2. Assay Procedure:
- In a 96-well microplate, combine the cell membranes, radioligand, and the test compound at various concentrations.
- For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a known inhibitor is added.
- Incubate the plate at room temperature to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The percent inhibition of specific binding is determined for each concentration of the test compound.
- IC₅₀ values are determined by non-linear regression analysis of the competition curve. Kᵢ values are then calculated using the Cheng-Prusoff equation.
IV. Visualizations
Caption: Role of AKR1C3 in androgen synthesis and its inhibition.
Caption: Experimental workflow for in vitro cross-reactivity profiling.
References
A Head-to-Head Comparison of Synthetic Routes to 1-(Piperidin-4-yl)pyrrolidin-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-(Piperidin-4-yl)pyrrolidin-2-one is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides a head-to-head comparison of two primary methods for its synthesis: Reductive Amination and a Multi-step Synthesis involving N-Alkylation.
This comparative analysis is supported by a summary of quantitative data and detailed experimental protocols for each method, offering a clear basis for methodological selection in a laboratory setting.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation of Pyrrolidin-2-one |
| Starting Materials | N-Boc-4-aminopiperidine, Ethyl 4-oxobutanoate | Pyrrolidin-2-one, 1-Boc-4-(methylsulfonyloxy)piperidine |
| Key Transformation | Imine/enamine formation and in-situ reduction | Nucleophilic substitution |
| Number of Steps | Typically 2 (including deprotection) | Typically 2 (including precursor synthesis) |
| Reported Overall Yield | Good to High | Moderate to Good |
| Key Reagents | Sodium triacetoxyborohydride (STAB) | Sodium hydride (NaH) |
| Reaction Conditions | Mild (room temperature) | Requires strong base, anhydrous conditions |
| Advantages | One-pot potential for the key step, mild conditions | Utilizes readily available starting materials |
| Disadvantages | Potential for side reactions if not optimized | Requires synthesis of an activated piperidine precursor |
Visualizing the Synthetic Pathways
The logical workflows for the two primary synthetic methods are depicted below, illustrating the sequence of transformations from starting materials to the final product.
Caption: Comparative workflows of Reductive Amination and N-Alkylation.
Experimental Protocols
Method 1: Synthesis via Reductive Amination and Cyclization
This method involves the reaction of a protected 4-aminopiperidine with a 4-oxobutanoate ester, leading to an intermediate that cyclizes to form the pyrrolidinone ring. The reaction is typically carried out as a one-pot procedure followed by deprotection.
Step 1: Synthesis of tert-butyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added ethyl 4-oxobutanoate (1.1 eq). The mixture is stirred at room temperature before the addition of a mild reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting intermediate is then heated in a solvent like toluene with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate cyclization to the pyrrolidinone. The crude product is purified by column chromatography.
Step 2: Deprotection to yield this compound
The purified tert-butyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate from the previous step is dissolved in a solvent such as 1,4-dioxane. A solution of hydrochloric acid (e.g., 4M in dioxane) is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the final product.
Method 2: Synthesis via N-Alkylation of Pyrrolidin-2-one
This approach utilizes the nucleophilicity of the pyrrolidinone nitrogen to displace a leaving group on a protected piperidine ring.
Step 1: Synthesis of 1-(1-Boc-piperidin-4-yl)pyrrolidin-2-one
To a solution of pyrrolidin-2-one (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) is added a strong base, for instance, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), at 0 °C under an inert atmosphere. The mixture is stirred for a period to allow for the deprotonation of the pyrrolidinone. A solution of a protected piperidine with a suitable leaving group, such as tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq), in DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS. The reaction is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Deprotection to yield this compound
The deprotection of the Boc group is carried out following the same procedure as described in Step 2 of Method 1, yielding the hydrochloride salt of this compound.
Conclusion
Both reductive amination and N-alkylation represent viable synthetic strategies for the preparation of this compound. The choice between these methods will likely depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The reductive amination approach may be favored for its milder conditions in the key bond-forming step, while the N-alkylation route provides an alternative when the requisite piperidine precursor with a good leaving group is readily accessible. For process development, further optimization of reaction conditions for either route would be necessary to maximize yield and purity.
Validating Target Engagement of 1-(Piperidin-4-yl)pyrrolidin-2-one: A Comparative Guide for Novel AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Compound with Established AKT Inhibitors, Supported by Detailed Experimental Methodologies.
The burgeoning field of kinase inhibitor discovery continues to seek novel scaffolds with improved potency, selectivity, and pharmacokinetic properties. This guide focuses on the validation of target engagement for the novel compound, 1-(Piperidin-4-yl)pyrrolidin-2-one, positioned here as a hypothetical inhibitor of the serine/threonine-protein kinase AKT1. The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of numerous cancers, making it a prime therapeutic target.
This document provides a comparative analysis of this compound against three well-characterized clinical-stage AKT inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206. The comparative data, presented in a structured format, is supported by detailed experimental protocols for key assays essential for validating target engagement and cellular activity.
Comparative Performance Analysis
To objectively assess the potential of this compound as an AKT1 inhibitor, a direct comparison of its biochemical potency and cellular target engagement with established competitors is crucial. The following tables summarize the key performance indicators.
Table 1: In Vitro Kinase Inhibitory Activity
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against purified AKT1 kinase, providing a direct measure of their biochemical potency.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | AKT1 | 15 | Biochemical Kinase Assay |
| Capivasertib (AZD5363) | AKT1 | 3[1] | Biochemical Kinase Assay |
| Ipatasertib (GDC-0068) | AKT1 | 5[2][3] | Biochemical Kinase Assay |
| MK-2206 | AKT1 | 8[4] | Biochemical Kinase Assay |
Note: Data for this compound is hypothetical for illustrative purposes.
Table 2: Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing direct evidence of target engagement. The data below represents the thermal shift (ΔTm) induced by the compounds.
| Compound | Target | Cell Line | ΔTm (°C) |
| This compound | AKT1 | MCF-7 | +4.2 |
| Capivasertib (AZD5363) | AKT1 | PC-3 | +3.8 |
| Ipatasertib (GDC-0068) | AKT1 | LNCaP | +4.5 |
| MK-2206 | AKT1 | A549 | +3.5 |
Note: Data is a representative compilation from literature and includes hypothetical values for the novel compound.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of the validation process. The following diagrams, rendered in Graphviz, illustrate the AKT1 signaling pathway and the workflows for the key experimental protocols.
AKT1 Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes. The diagram below illustrates the key components of this pathway and the point of inhibition by AKT1 inhibitors.
Experimental Workflow: In Vitro AKT1 Kinase Inhibition Assay
This workflow outlines the key steps in determining the biochemical potency of an inhibitor against purified AKT1 enzyme.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This workflow illustrates the procedure for confirming target engagement within a cellular context by measuring the thermal stabilization of AKT1.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any new chemical entity. The following sections provide methodologies for the key assays cited in this guide.
In Vitro AKT1 Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound against purified AKT1 kinase.
Materials:
-
Purified, active recombinant human AKT1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
AKT1 substrate peptide (e.g., a peptide derived from GSK-3)
-
ATP solution
-
Test compound (this compound) and reference inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test and reference compounds in DMSO, followed by a further dilution in Kinase Assay Buffer. Prepare a solution of the AKT1 substrate and ATP in Kinase Assay Buffer.
-
Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO).
-
Enzyme Addition: Add 2 µL of diluted AKT1 enzyme to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for a further 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for AKT1 Target Engagement
This protocol details the steps to measure the thermal stabilization of AKT1 in intact cells upon compound treatment.
Materials:
-
Human cancer cell line expressing AKT1 (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compound and vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
High-speed refrigerated centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer system, PVDF membranes, primary antibody against AKT1, HRP-conjugated secondary antibody, and chemiluminescent substrate)
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with the desired concentration of the test compound or vehicle control and incubate for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by a cooling step to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample and normalize to ensure equal loading.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for AKT1. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for AKT1 at each temperature point for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble AKT1 (normalized to the lowest temperature point) against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the treated and untreated samples indicates target engagement.
This guide provides a framework for the initial validation of this compound as a putative AKT1 inhibitor. The presented comparative data and detailed protocols offer a robust starting point for further preclinical development and characterization of this and other novel kinase inhibitors.
References
Benchmarking the Safety Profile of 1-(Piperidin-4-yl)pyrrolidin-2-one: A Comparative Guide
Disclaimer: Direct experimental safety data for 1-(Piperidin-4-yl)pyrrolidin-2-one is not publicly available. This guide provides a comparative safety assessment based on data from structurally related compounds, including piperidine and pyrrolidin-2-one derivatives, as well as compounds from the racetam class of nootropics. The information presented should be interpreted with caution and underscores the necessity for direct experimental evaluation of the target compound.
Introduction
This compound is a chemical entity that incorporates both a piperidine and a pyrrolidin-2-one scaffold. These structural motifs are prevalent in a wide range of biologically active compounds and pharmaceuticals. The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), while the pyrrolidin-2-one core is characteristic of the racetam family of nootropics, known for their cognitive-enhancing effects. Given the therapeutic potential of such hybrid structures, a thorough evaluation of their safety profile is paramount for drug development professionals. This guide aims to provide a benchmark for the potential safety of this compound by comparing the known toxicological data of its structural analogs.
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of Piperidine and Pyrrolidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperidine and pyrrolidine derivatives against several cancer cell lines. Lower IC50 values indicate higher cytotoxicity. It is important to note the significant variability in cytotoxicity depending on the specific substitutions and the overall molecular structure.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyrrolidine Derivatives | |||
| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (Breast Cancer) | 3.53 - 6.00 | [1] |
| Thiophen-containing Pyrrolidines | MCF-7, HeLa (Cervical Cancer) | 17 - 37 | [1] |
| Piperidine Derivatives | |||
| Piperine | HCT-8 (Colon Cancer), B16 (Melanoma) | 66.0, 69.9 | [2] |
| Unnamed Piperidine Complex | A549 (Lung Cancer) | 32.43 | [2] |
| Piperidinone-containing compounds | MDA-MB-231 (Breast Cancer), PDAC (Pancreatic Cancer) | > 100 (No cytotoxicity observed) | [3] |
Table 2: Comparative Genotoxicity of Piperidine and Pyrrolidine Analogs
Genotoxicity is a critical safety parameter that assesses the potential of a compound to damage genetic material. The Ames test is a widely used primary screen for mutagenicity.
| Compound/Derivative | Assay Type | Result | Key Findings | Reference(s) |
| Piperidine | Ames Test (S. typhimurium TA98, TA100, TA1537) | Negative | Not mutagenic with or without metabolic activation. | [4] |
| Piperidine | Mouse Lymphoma Cell Assay | Positive | Positive without metabolic activation. | [4] |
| N-nitrosopiperidine | Ames Test | Weak Mutagen | Increased revertant colonies at higher concentrations. | [5] |
| N-nitrosopyrrolidine (NPYR) | Ames Test, Micronucleus Test | Mutagenic/Genotoxic | Mutagenic after UVA irradiation. | [6] |
| Pyrrolizidine Alkaloids | Ames Test | Mutagenic | Requires metabolic activation to show mutagenicity. | [7] |
Table 3: Comparative in vivo Animal Toxicity of Racetam and Piperidine Analogs
Acute and chronic animal toxicity studies are essential for determining the systemic effects of a compound and establishing safe dosage levels.
| Compound | Animal Model | Key Toxicity Findings | NOAEL/LD50 | Reference(s) |
| Racetam Analogs | ||||
| Piracetam | Rats | Low acute toxicity. | Not specified, but generally considered to have a wide therapeutic range. | |
| Oxiracetam | Dogs | Main adverse effect was loose stools in acute and 13-week studies. | 100 mg/kg (NOAEL) | |
| Nefiracetam | Rats (52-week study) | Kidney identified as the main target organ at higher doses (100 and 300 mg/kg/d). | 10 mg/kg/d (NOAEL) | |
| Piperidine Analogs | ||||
| Piperidine Alkaloids (e.g., from Poison Hemlock) | Livestock | Acutely toxic and teratogenic (musculoskeletal deformities). | Not applicable for therapeutic comparison. | [8][9] |
| N-pyrrolidino etonitazene | Rats | Extremely potent µ-opioid receptor agonist with antinociceptive, cataleptic, and thermic effects. ED50 = 0.0017 mg/kg (hot plate test). | Not a therapeutic safety study; highlights potential for high potency and risk. | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Exposure: In the presence and absence of a metabolic activation system (S9 fraction from rat liver), the tester strains are exposed to the test compound.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.[5]
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
Principle: This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on the observed mortality.
Methodology:
-
Animal Selection: Use a single sex (usually females) of a rodent species (e.g., rats).
-
Dosing: Administer the test substance orally in a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, 2000, or 5000 mg/kg body weight).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first step (using 3 animals) determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
Classification: The substance is classified into a GHS (Globally Harmonized System) toxicity category based on the dose at which mortality is observed.
Mandatory Visualization
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nwmedj.org [nwmedj.org]
- 3. Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An analysis of weak mutagens in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of pyrrolizidine alkaloids in the Salmonella/mammalian-microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine alkaloids: human and food animal teratogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cfsre.org [cfsre.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(Piperidin-4-yl)pyrrolidin-2-one
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(Piperidin-4-yl)pyrrolidin-2-one, a compound that requires careful handling due to its potential hazards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on the hazardous properties of structurally similar compounds, such as 4-(Pyrrolidin-1-yl)pyridine and Piperidin-4-yl(pyrrolidin-1-yl)methanone.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on the hazard profile of analogous compounds, this substance should be considered to be:
-
Toxic if swallowed .[1]
-
Potentially harmful if inhaled .
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[2]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes must be worn.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Hazard Assessment Data
The following table summarizes the key hazard information extrapolated from structurally related compounds.
| Hazard Statement | Classification | Source |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [1] |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Solid Waste:
Step 2: Storage of Hazardous Waste
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use a chemical absorbent, such as vermiculite or sand, to contain the spill.[5]
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the hazardous waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the information from the hazardous waste label.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow of the disposal process.
Caption: Disposal Workflow for this compound.
Caption: Spill Management Protocol.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Operational Guide for Handling 1-(Piperidin-4-yl)pyrrolidin-2-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-yl)pyrrolidin-2-one. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. A face shield offers additional protection against splashes.[1][3] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[4] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[4] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent tracking of contaminants outside the laboratory.[4] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement.[3][4] Use in a well-ventilated area, preferably under a chemical fume hood.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][5]
-
Avoid Contact: Avoid all personal contact, including inhalation, ingestion, and skin and eye contact.[5]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Store away from incompatible materials.
-
Controlled Access: Store in a locked-up area accessible only to authorized personnel.
Disposal Plan
All disposable PPE and any materials that have come into contact with this compound should be considered hazardous waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
| Unused Compound | Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[3] |
| Spills | For small spills, sweep up and place in a suitable container for disposal. For large spills, prevent entry into drains, and collect for disposal.[3] |
All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a standard procedure for accurately weighing the compound and preparing a solution, incorporating necessary safety measures.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent
-
Volumetric flask
-
Required PPE (as per Table 1)
Procedure:
-
Preparation: Ensure the chemical fume hood is operational. Don the required PPE as outlined in the donning sequence diagram.
-
Taring the Balance: Place a clean weighing paper or boat on the analytical balance and tare the balance to zero.
-
Weighing: Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Recording: Record the exact weight of the compound.
-
Transfer: Carefully transfer the weighed compound into a volumetric flask of the appropriate size.
-
Dissolving: Add a small amount of the desired solvent to the flask and gently swirl to dissolve the compound.
-
Dilution: Once dissolved, add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Cleaning: Clean the spatula and work area thoroughly. Dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE according to the doffing sequence to prevent cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visual Workflow for Handling Procedures
The following diagrams illustrate the logical flow for donning and doffing PPE and the general handling workflow for this compound.
Caption: Sequential process for correctly putting on Personal Protective Equipment (PPE).
Caption: Sequential process for safely removing Personal Protective Equipment (PPE).
Caption: Step-by-step workflow for the safe handling of chemical compounds.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
